Debrisoquin hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSAHPTZGHRJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-65-3 | |
| Record name | 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debrisoquin hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Debrisoquine Hydrobromide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Debrisoquine is a potent antihypertensive agent whose primary mechanism of action is the blockade of adrenergic neurons, similar to guanethidine. Its therapeutic effect is achieved by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in peripheral vascular resistance and blood pressure. A critical aspect of debrisoquine's pharmacology is its metabolism, which is predominantly mediated by the highly polymorphic cytochrome P450 enzyme, CYP2D6. This results in significant inter-individual variability in its pharmacokinetic profile, categorizing individuals into poor, extensive, and ultrarapid metabolizer phenotypes. This guide provides an in-depth examination of the molecular mechanisms, pharmacokinetics, and key experimental methodologies related to debrisoquine.
Core Mechanism of Action: Adrenergic Neuron Blockade
Debrisoquine exerts its antihypertensive effects by acting at the sympathetic neuroeffector junction.[1][2] The process involves several key steps:
-
Uptake into the Presynaptic Neuron: Debrisoquine is a substrate for the norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2).[1][2] It is actively transported from the synaptic cleft into the cytoplasm of the presynaptic adrenergic neuron.
-
Sequestration into Synaptic Vesicles: Once inside the neuron, debrisoquine is concentrated in norepinephrine-containing synaptic vesicles.[1][2] This process is thought to occur via the vesicular monoamine transporter (VMAT).
-
Depletion of Norepinephrine Stores: The accumulation of debrisoquine within the vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores in the nerve endings.[1][2]
-
Inhibition of Norepinephrine Release: Crucially, debrisoquine blocks the release of norepinephrine in response to the arrival of an action potential at the nerve terminal.[1][2] This blockade of neurotransmitter release is the ultimate cause of the sympatholytic effect.
Unlike some other antihypertensive agents, debrisoquine does not block alpha- or beta-adrenergic receptors directly, nor does it produce parasympathetic blockade.[1][2] The resulting sympathetic blockade leads to a decrease in peripheral resistance and cardiac output, thereby lowering blood pressure.[2]
Pharmacogenomics and Metabolism: The Role of CYP2D6
A defining feature of debrisoquine is its metabolism by the cytochrome P450 enzyme CYP2D6.[3] This enzyme exhibits significant genetic polymorphism, leading to marked differences in how individuals metabolize debrisoquine and a wide range of other clinically important drugs.[3]
The primary metabolic pathway is the 4-hydroxylation of debrisoquine to its major, inactive metabolite, 4-hydroxydebrisoquine. Based on their ability to carry out this metabolic conversion, individuals can be classified into distinct phenotypes:
-
Poor Metabolizers (PMs): These individuals have two deficient CYP2D6 alleles, leading to a significantly reduced or absent ability to metabolize debrisoquine. They experience higher plasma concentrations of the parent drug and a more pronounced therapeutic and toxic effect.
-
Extensive Metabolizers (EMs): This group possesses at least one functional CYP2D6 allele and metabolizes debrisoquine at a "normal" rate.
-
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, resulting in a very high rate of debrisoquine metabolism. They may require higher doses to achieve a therapeutic effect.
This genetic variability is a critical consideration in the clinical use of debrisoquine and in drug development, where it serves as a probe to phenotype individuals for CYP2D6 activity.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data related to debrisoquine's mechanism of action.
Table 1: Interaction with Drug Metabolizing Enzymes and Transporters
| Parameter | Target | Species | Value | Notes |
| IC50 | CYP2D6 (Debrisoquine 4-hydroxylase) | Human (liver microsomes) | 3.6 µM (inhibited by Quinidine) | Quinidine is a potent competitive inhibitor of debrisoquine hydroxylation. |
| Ki | CYP2D6 (Debrisoquine 4-hydroxylase) | Human (liver microsomes) | 0.6 µM (inhibited by Quinidine) | Competitive inhibition. |
| IC50 | CYP2D6 (Debrisoquine 4-hydroxylase) | Rat (liver microsomes) | 137 µM (inhibited by Quinidine) | Demonstrates species differences in inhibitor potency. |
| Ki | CYP2D6 (Debrisoquine 4-hydroxylase) | Rat (liver microsomes) | 50 µM (inhibited by Quinidine) | Competitive inhibition. |
| Km | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 5.9 ± 1.5 µM | Michaelis-Menten kinetics for debrisoquine uptake.[4] |
| Vmax | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 41.9 ± 4.5 pmol/min/mg protein | Maximum velocity of debrisoquine uptake via OCT1.[4] |
| IC50 | Organic Cation Transporter 1 (OCT1) | Human (HEK293 cells) | 6.2 ± 0.8 µM | Inhibition of the model OCT1 substrate MPP+.[4] |
Table 2: Pharmacokinetic Parameters in Different CYP2D6 Phenotypes
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Notes |
| Debrisoquine Plasma Levels | Markedly elevated | "Normal" levels | Lower levels | Reflects the rate of metabolic clearance. |
| 4-hydroxydebrisoquine Plasma Levels | Very low to undetectable | "Normal" levels | Higher levels | Directly correlates with CYP2D6 activity. |
| Urinary Metabolic Ratio (Debrisoquine/4-hydroxydebrisoquine) | > 12.6 | 0.1 - 1.0 | < 0.1 | The standard metric for CYP2D6 phenotyping. |
| Urinary Recovery of Debrisoquine | High | Moderate | Low | Inversely related to metabolic capacity. |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of a compound on debrisoquine 4-hydroxylase activity.
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes.
-
Substrate: Debrisoquine.
-
Incubation: HLMs or supersomes are incubated with debrisoquine in the presence of a NADPH-generating system at 37°C. A range of concentrations of the test inhibitor (e.g., quinidine) is included in parallel incubations.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the metabolite, 4-hydroxydebrisoquine, is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated. Ki values can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to appropriate models of enzyme inhibition (e.g., Michaelis-Menten, Cheng-Prusoff).
In Vitro Transporter Uptake Assay (for NET or OCT1)
Objective: To assess whether a compound is a substrate or inhibitor of a specific transporter.
Methodology:
-
System: A cell line stably overexpressing the transporter of interest (e.g., HEK293-hNET or HEK293-hOCT1). Parental cells not expressing the transporter are used as a negative control.
-
Radiolabeled Substrate: A known radiolabeled substrate for the transporter is used (e.g., [³H]-norepinephrine for NET, or a radiolabeled model substrate for OCT1).
-
Uptake Assay: The cells are incubated with the radiolabeled substrate in the presence or absence of the test compound (debrisoquine) at various concentrations.
-
Incubation and Termination: The uptake is allowed to proceed for a short, defined period at 37°C and is then terminated by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Quantification: The amount of radioactivity accumulated inside the cells is measured by liquid scintillation counting.
-
Data Analysis: To determine if debrisoquine is a substrate, its uptake in the transporter-expressing cells is compared to the control cells. To determine its inhibitory potential, the reduction in the uptake of the radiolabeled substrate in the presence of debrisoquine is measured to calculate an IC50 value.
In Vivo Adrenergic Neuron Blockade in an Animal Model
Objective: To evaluate the sympatholytic and antihypertensive effects of debrisoquine in vivo.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for essential hypertension.[5][6] Normotensive strains like Wistar-Kyoto (WKY) rats are used as controls.
-
Drug Administration: Debrisoquine is administered to the animals, typically via oral gavage or intraperitoneal injection, over a defined treatment period. A vehicle control group is also included.
-
Blood Pressure and Heart Rate Monitoring: Systolic and diastolic blood pressure, as well as heart rate, are measured at baseline and at multiple time points during the treatment period. This can be done non-invasively using tail-cuff plethysmography or invasively via telemetry or arterial cannulation for continuous monitoring.
-
Assessment of Sympathetic Function: The response to sympathomimetic agents (e.g., tyramine, which induces norepinephrine release) or to sympathetic nerve stimulation can be assessed to confirm adrenergic neuron blockade. A blunted pressor response to tyramine in debrisoquine-treated animals would indicate effective blockade.[7]
-
Biochemical Analysis: At the end of the study, plasma and tissue (e.g., heart, blood vessels) levels of catecholamines (norepinephrine, epinephrine) and their metabolites can be measured by HPLC or other sensitive analytical methods to quantify the extent of norepinephrine depletion.
Mandatory Visualizations
Caption: Debrisoquine's mechanism of adrenergic neuron blockade.
Caption: Workflow for assessing CYP2D6 inhibition by debrisoquine.
Caption: Interplay of debrisoquine's pharmacodynamics and pharmacokinetics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic antioxidant treatment improves sympathetic functions and beta-adrenergic pathway in the spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heightened sympathetic neuron activity and altered cardiomyocyte properties in spontaneously hypertensive rats during the postnatal period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Debrisoquine Pressor Actions of Norepinephrine and Tyraine in Rabbits [test-psk.inforang.com]
Debrisoquine Hydrobromide: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debrisoquine, an antihypertensive agent, serves as a critical probe drug for phenotyping the activity of the polymorphic cytochrome P450 enzyme, CYP2D6. The significant inter-individual variability in the metabolism of debrisoquine, leading to distinct pharmacokinetic and pharmacodynamic profiles, has made it a cornerstone in pharmacogenetic research. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of debrisoquine hydrobromide, with a focus on its metabolism, the influence of CYP2D6 genetic polymorphism, and the resulting clinical implications. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.
Introduction
Debrisoquine is a guanidinium compound that was historically used as an antihypertensive medication.[1] Its clinical use has largely been superseded by newer agents with more favorable side-effect profiles. However, debrisoquine remains an invaluable tool in clinical pharmacology and drug development due to its extensive metabolism by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[1][2] The genetic variations in the CYP2D6 gene result in distinct populations with different metabolic capacities, broadly categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[3] This variability in metabolism directly impacts the plasma concentrations of debrisoquine and its primary active metabolite, 4-hydroxydebrisoquine, leading to significant differences in its pharmacodynamic effects, including its antihypertensive action.[2] Understanding the pharmacokinetics and pharmacodynamics of debrisoquine is, therefore, crucial for interpreting drug-drug interactions, predicting adverse drug reactions, and personalizing medicine for a wide range of drugs metabolized by CYP2D6.
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
Debrisoquine exerts its antihypertensive effect by acting as an adrenergic neuron blocking agent.[1] It is actively transported into sympathetic nerve endings by the norepinephrine transporter (NET). Inside the neuron, it is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a depletion of norepinephrine stores.[1] This prevents the release of norepinephrine into the synaptic cleft upon nerve stimulation, resulting in a reduction of sympathetic tone, decreased peripheral vascular resistance, and a lowering of blood pressure.
The antihypertensive effect of debrisoquine is directly related to its concentration at the site of action within the sympathetic neuron. Due to the profound influence of CYP2D6 on its metabolism, poor metabolizers exhibit higher plasma concentrations of debrisoquine for a given dose compared to extensive metabolizers.[2] This leads to a more pronounced and prolonged antihypertensive response, and also a higher risk of adverse effects such as postural hypotension.[2]
Signaling Pathway of Debrisoquine's Antihypertensive Action
Caption: Debrisoquine's mechanism of antihypertensive action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Absorption
Debrisoquine hydrobromide is readily absorbed from the gastrointestinal tract following oral administration.
Distribution
Information on the volume of distribution and protein binding of debrisoquine is not extensively detailed in the readily available literature.
Metabolism: The Central Role of CYP2D6
The metabolism of debrisoquine is the most critical determinant of its pharmacokinetic profile and is almost exclusively mediated by the CYP2D6 enzyme in the liver.[2] Debrisoquine undergoes extensive first-pass metabolism. The primary metabolic pathway is 4-hydroxylation to form 4-hydroxydebrisoquine, which is also pharmacologically active but generally less potent than the parent drug.[1] Other minor metabolites have also been identified.[1]
The genetic polymorphism of the CYP2D6 gene leads to a wide spectrum of metabolic activity:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have a significantly reduced or absent capacity to metabolize debrisoquine, leading to high plasma concentrations of the parent drug and very low concentrations of the 4-hydroxy metabolite.[2]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Individuals with at least one, and typically two, functional CYP2D6 alleles. They metabolize debrisoquine efficiently.[2]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They exhibit exceptionally high metabolic capacity, leading to rapid elimination of debrisoquine and high concentrations of the 4-hydroxy metabolite.[3]
Metabolic Pathway of Debrisoquine
Caption: Metabolic pathway of debrisoquine.
Excretion
Debrisoquine and its metabolites are primarily excreted in the urine.[2] The ratio of unchanged debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample is a widely used and reliable index of an individual's CYP2D6 metabolic phenotype. This is known as the Metabolic Ratio (MR).[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of debrisoquine are highly dependent on the individual's CYP2D6 genotype. Below is a summary of available quantitative data.
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference |
| Oral Dose | 10-20 mg | 10-20 mg | 20 mg | [2][4] |
| Tmax (hours) | 2-4 | 2-4 | 2-4 | [2] |
| Mean AUC(0-8h) Ratio (Debrisoquine) | ~22 | ~7 (Homozygous), ~22 (Heterozygous) | ~6 (Duplicated/Triplicated genes) | [2] |
| Mean AUC(0-8h) Ratio (4-Hydroxydebrisoquine) | ~1 | ~19 (Homozygous), ~7 (Heterozygous) | ~28 (Duplicated/Triplicated genes) | [2] |
| Urinary Recovery (0-96h) of Debrisoquine | Essentially complete | - | Near zero | [2] |
| Urinary Metabolic Ratio (MR) (Debrisoquine/4-OH-Debrisoquine in 8h urine) | > 12.6 | < 12.6 | Very low | [2] |
Note: The AUC ratios are relative values presented in the source study and do not represent absolute concentrations. Data for Cmax, half-life, and clearance in absolute units for each phenotype are not consistently available in the reviewed literature.
Experimental Protocols
Debrisoquine Phenotyping Protocol (Urine-Based)
This protocol outlines the general procedure for determining an individual's CYP2D6 phenotype using debrisoquine.
5.1.1. Subject Preparation
-
Obtain written informed consent.
-
Subjects should abstain from alcohol and medications known to interact with CYP2D6 for a specified period before the study.
-
Subjects should fast overnight before drug administration.
5.1.2. Drug Administration
-
Administer a single oral dose of 10 mg or 20 mg of debrisoquine hydrobromide with a glass of water.
5.1.3. Urine Collection
-
Empty the bladder immediately before debrisoquine administration (this urine is discarded).
-
Collect all urine for the next 8 hours in a provided container.
-
Record the total volume of urine collected.
-
Take an aliquot for analysis and store it frozen at -20°C or lower until analysis.
5.1.4. Sample Analysis
-
Analyze the urine samples for debrisoquine and 4-hydroxydebrisoquine concentrations using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
5.1.5. Data Analysis
-
Calculate the Metabolic Ratio (MR) as the molar ratio of debrisoquine to 4-hydroxydebrisoquine.
-
Classify the subject's phenotype based on the MR:
-
PM: MR > 12.6
-
EM: MR < 12.6
-
Workflow for Debrisoquine Phenotyping
Caption: A typical workflow for debrisoquine phenotyping.
Pharmacokinetic Study Protocol
A more detailed pharmacokinetic study would involve serial blood sampling in addition to urine collection.
5.2.1. Subject Preparation and Drug Administration
-
As per the phenotyping protocol. An intravenous catheter may be placed for ease of blood collection.
5.2.2. Blood Sampling
-
Collect blood samples (e.g., 5 mL in heparinized tubes) at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples frozen at -20°C or lower until analysis.
5.2.3. Urine Collection
-
As per the phenotyping protocol, with collection intervals that may be divided (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
5.2.4. Sample Analysis
-
Analyze plasma and urine samples for debrisoquine and 4-hydroxydebrisoquine concentrations using a validated bioanalytical method.
5.2.5. Pharmacokinetic Analysis
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) for both debrisoquine and 4-hydroxydebrisoquine using non-compartmental analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of debrisoquine and its metabolites in biological matrices. A detailed protocol would include:
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma or urine samples.
-
Chromatography: Separation on a C18 reverse-phase column with a suitable mobile phase gradient.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for debrisoquine, 4-hydroxydebrisoquine, and an internal standard would be monitored.
-
Validation: The method must be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Relationship between CYP2D6 Genotype, Pharmacokinetics, and Pharmacodynamics
The relationship between an individual's CYP2D6 genotype, the resulting pharmacokinetic profile of debrisoquine, and its pharmacodynamic effect is a classic example of the principles of pharmacogenetics.
Logical Relationship Diagram
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Debrisoquine Hydrobromide for CYP2D6 Phenotyping: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant portion of clinically used drugs.[1] Genetic polymorphisms in the CYP2D6 gene result in wide inter-individual variability in enzyme activity, leading to distinct metabolic phenotypes.[2] This variability can have profound implications for drug efficacy and toxicity. Debrisoquine, an antihypertensive agent, serves as a classic probe drug for in vivo assessment of CYP2D6 activity.[3] Its metabolism is predominantly mediated by CYP2D6, and the ratio of the parent drug to its primary metabolite in urine provides a reliable measure of an individual's CYP2D6 metabolic capacity.[4] This technical guide provides a comprehensive overview of the use of debrisoquine hydrobromide for CYP2D6 phenotyping, including detailed experimental protocols, data interpretation, and the underlying biochemical pathways.
Mechanism of Action and Metabolic Pathway
Debrisoquine is primarily metabolized in the liver via 4-hydroxylation to its main metabolite, 4-hydroxydebrisoquine.[4] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[5] Individuals with normal or elevated CYP2D6 activity will extensively metabolize debrisoquine, resulting in a low ratio of debrisoquine to 4-hydroxydebrisoquine in the urine. Conversely, individuals with deficient CYP2D6 activity will exhibit poor metabolism of debrisoquine, leading to a high urinary ratio of the parent drug to its metabolite.[4] While 4-hydroxylation is the principal metabolic pathway, minor metabolites such as 3-hydroxydebrisoquine and 1-hydroxydebrisoquine have also been identified.[4] It is also important to note that the organic cation transporter OCT1 plays a role in the hepatic uptake of debrisoquine, which can also influence its metabolism.[6]
CYP2D6 Phenotypes and Metabolic Ratios
The metabolic ratio (MR) is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample following administration of debrisoquine hydrobromide.[4] This ratio is used to classify individuals into distinct CYP2D6 phenotypes:
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity.[2] They exhibit a high metabolic ratio.
-
Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity.
-
Extensive (Normal) Metabolizers (EMs): This group has normal CYP2D6 enzyme activity and represents the majority of the population.[2] They have a low metabolic ratio.
-
Ultrarapid Metabolizers (UMs): These individuals have elevated CYP2D6 enzyme activity, often due to gene duplication.[2] They exhibit a very low metabolic ratio.
The following table summarizes the typical metabolic ratios associated with each phenotype. It is important to note that these values, particularly for EM and UM, can show considerable overlap and may vary between different populations.
| Phenotype | Metabolic Ratio (MR) Range | Genotype Correlation |
| Poor Metabolizer (PM) | > 12.6 (in Caucasians)[4] | Two non-functional alleles (e.g., 4/4, 5/5) |
| Intermediate Metabolizer (IM) | 0.5 - 12.6 | One reduced-function and one non-functional allele |
| Extensive Metabolizer (EM) | 0.1 - 1.0[5] | At least one functional allele (e.g., 1/1, 1/4) |
| Ultrarapid Metabolizer (UM) | < 0.1 | Gene duplication of functional alleles (e.g., 1xN/1) |
Experimental Protocol for Debrisoquine Phenotyping
The following protocol outlines a typical procedure for CYP2D6 phenotyping using debrisoquine.
1. Subject Recruitment and Preparation:
-
Obtain informed consent from all participants.
-
Subjects should be in good health and free from any medications known to inhibit or induce CYP2D6 for at least one week prior to the study.
-
Subjects should abstain from alcohol and caffeine for 24 hours before and during the urine collection period.
-
A fasting period of at least 8 hours is recommended before debrisoquine administration.
2. Debrisoquine Administration:
-
Administer a single oral dose of 10 mg debrisoquine hydrobromide with a glass of water.[7] Some studies have used doses up to 20 mg.[8]
-
Record the exact time of administration.
3. Urine Collection:
-
Empty the bladder immediately before debrisoquine administration and discard this urine.
-
Collect all urine produced over the next 8 hours in a single container.[4]
-
Record the total volume of urine collected.
-
Store the urine sample at -20°C until analysis.
4. Analytical Methodology (HPLC):
-
Sample Preparation: Perform solid-phase extraction of the urine samples to isolate debrisoquine and 4-hydroxydebrisoquine.[9]
-
Chromatographic Separation: Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 column.[10][11]
-
Detection:
-
Quantification: Determine the concentrations of debrisoquine and 4-hydroxydebrisoquine by comparing their peak areas to those of known standards.
Data Analysis and Phenotype Classification
The classification of an individual's CYP2D6 phenotype is based on the calculated metabolic ratio (MR).
Applications in Research and Drug Development
CYP2D6 phenotyping using debrisoquine is a valuable tool in several areas:
-
Pharmacogenetic Research: To investigate the impact of CYP2D6 polymorphisms on drug metabolism and response in different populations.[12]
-
Clinical Trials: To stratify patient populations based on their metabolic capacity, which can help in optimizing drug dosage and minimizing adverse events.
-
Personalized Medicine: To guide therapeutic decisions for drugs that are substrates of CYP2D6, ensuring that patients receive the most appropriate and effective treatment based on their individual metabolic profile.
Conclusion
Debrisoquine hydrobromide remains a cornerstone for in vivo CYP2D6 phenotyping. Its well-characterized metabolic pathway and the clear distinction in metabolic ratios between different phenotypes provide a robust method for assessing CYP2D6 activity. The detailed protocol and data interpretation guidelines presented in this technical guide offer a framework for researchers and drug development professionals to accurately determine CYP2D6 phenotype, ultimately contributing to a better understanding of inter-individual differences in drug metabolism and the advancement of personalized medicine.
References
- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP2D6 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Debrisoquin hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of Debrisoquin Hydrobromide. The information is intended to support research, drug development, and quality control activities by providing key data points, experimental methodologies, and visualization of relevant biological pathways and analytical workflows.
Chemical and Physical Properties
This compound is the hydrobromide salt of debrisoquin, an antihypertensive agent. Its chemical and physical characteristics are crucial for its formulation, delivery, and biological activity.
Identity and Structure
| Property | Value |
| Chemical Name | 3,4-Dihydro-1H-isoquinoline-2-carboximidamide hydrobromide |
| Synonyms | Debrisoquin HBr, Ro 5-3307 |
| CAS Number | 1131-65-3 |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| Chemical Structure |
Physicochemical Data
A summary of the key physicochemical properties of debrisoquin and its salts is presented below. Note that some data pertains to debrisoquin base or other salt forms, providing a close approximation for the hydrobromide salt.
| Property | Value | Source |
| Melting Point | 278-280 °C (for debrisoquin base) | [1] |
| pKa (Strongest Basic) | 12.47 (predicted for debrisoquin base) | [1] |
| LogP | 0.75 (for debrisoquin base) | [1] |
| Water Solubility | 0.842 mg/mL (predicted for debrisoquin base) | [1] |
| 20 mg/mL (with heat, for debrisoquin sulfate) | [2] | |
| 25 mg/mL (with sonication and heat to 60°C, for debrisoquin hydroiodide) | [3] | |
| DMSO Solubility | >5 mg/mL (for debrisoquin sulfate) | [2] |
| 175 mg/mL (with sonication, for debrisoquin hydroiodide) | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol is a general procedure for determining the melting point of a crystalline pharmaceutical compound like this compound.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, grind the sample gently in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new capillary with the sample. Heat at a medium rate to about 20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C/minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the interval between these two temperatures. For a pure compound, this range should be narrow (0.5-1.5 °C).
pKa Determination by Potentiometric Titration
This protocol describes a general method for determining the acid dissociation constant (pKa) of a pharmaceutical substance.[5][6]
Apparatus and Reagents:
-
Potentiometer with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Nitrogen gas
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for about 15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere.
-
Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. While stirring, add small, precise increments of the standardized NaOH solution.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has passed the equivalence point, as indicated by a significant jump in pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.
Metabolic Pathway
Debrisoquin is a classic probe substrate for the polymorphic cytochrome P450 enzyme, CYP2D6.[7] Its metabolism is a key determinant of its therapeutic effect and is subject to significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene.
Caption: Metabolic pathway of debrisoquin primarily via CYP2D6.
Analytical Methodologies
The quantification of debrisoquin and its metabolites in various matrices is essential for pharmacokinetic and pharmacogenetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Urine Analysis
This section outlines a typical HPLC method for the simultaneous determination of debrisoquin and its major metabolite, 4-hydroxydebrisoquine, in urine.[8][9]
Caption: Workflow for HPLC analysis of debrisoquin in urine.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen orthophosphate, pH adjusted) and an organic modifier (e.g., acetonitrile). A typical ratio could be 80:20 (buffer:acetonitrile).
-
Flow Rate: 0.8 - 1.2 mL/min
-
Detection: UV absorbance at 210 nm
-
Injection Volume: 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis
GC-MS provides high sensitivity and selectivity for the analysis of debrisoquin and its metabolites in plasma.[10][11]
Caption: Workflow for GC-MS analysis of debrisoquin in plasma.
Typical GC-MS Parameters:
-
GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 100 °C, ramped up to approximately 280 °C.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for debrisoquin and its metabolites.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the related metabolite, 3,4-dehydrodebrisoquine, shows characteristic signals for the aromatic and vinyl protons.[12] For debrisoquin, one would expect signals corresponding to the aromatic protons of the isoquinoline ring system, as well as signals for the methylene protons of the dihydroisoquinoline and the protons of the guanidinium group.
-
¹³C NMR: Predicted ¹³C NMR data for debrisoquin is available in databases like DrugBank.[1] Experimental determination would reveal distinct signals for the carbon atoms of the isoquinoline core and the guanidinium carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching and bending vibrations of the guanidinium group, C-H stretching of the aromatic and aliphatic portions, and C=N stretching of the amidine group.
-
UV-Vis Spectroscopy: this compound is expected to exhibit UV absorption maxima characteristic of the isoquinoline chromophore. HPLC methods often utilize detection wavelengths around 210 nm, indicating significant absorbance in this region.[9]
Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with detailed experimental and analytical methodologies. The presented data and workflows are intended to be a valuable tool for researchers and professionals in the pharmaceutical sciences, facilitating further investigation and development related to this compound. It is recommended to validate all analytical methods for their intended use and to consult primary literature for the most up-to-date information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Debrisoquine 581-88-4 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melting Point Test - CD Formulation [formulationbio.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 12. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Debrisoquine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for debrisoquine hydrobromide, a potent antihypertensive agent. The synthesis involves a multi-step process, commencing with the formation of the core 1,2,3,4-tetrahydroisoquinoline structure, followed by a guanylation reaction and subsequent conversion to its hydrobromide salt. This document outlines the experimental protocols, key reagents, and reaction mechanisms, supported by data tables and process diagrams to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of debrisoquine hydrobromide can be conceptually divided into three main stages:
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ): The foundational heterocyclic scaffold of debrisoquine.
-
N-Guanylation of 1,2,3,4-Tetrahydroisoquinoline: The introduction of the crucial guanidine moiety.
-
Formation of Debrisoquine Hydrobromide: Conversion of the debrisoquine free base into its stable hydrobromide salt.
A visual representation of this synthetic pathway is provided below.
Caption: Overall synthetic pathway for debrisoquine hydrobromide.
Experimental Protocols
A common and efficient method for the synthesis of the THIQ core is the catalytic hydrogenation of isoquinoline.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isoquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude 1,2,3,4-tetrahydroisoquinoline. The product can be further purified by vacuum distillation or crystallization if necessary.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of THIQ.
The introduction of the guanidine group can be achieved by reacting THIQ with a suitable guanylating agent, such as S-methylisothiourea sulfate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent like water or ethanol.
-
Reagent Addition: Add S-methylisothiourea sulfate (0.5-1 equivalent) to the solution. The reaction is typically carried out under neutral or slightly basic conditions.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the formation of debrisoquine by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude debrisoquine free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
The final step is the conversion of the debrisoquine free base to its hydrobromide salt to improve its stability and solubility.
Experimental Protocol:
-
Dissolution: Dissolve the purified debrisoquine free base in a suitable organic solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrobromic acid (HBr) dropwise with stirring.
-
Crystallization: The debrisoquine hydrobromide salt will precipitate out of the solution. Allow the mixture to stir in the ice bath for a period to ensure complete precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain the final debrisoquine hydrobromide.
Data Presentation
The following tables provide a template for recording quantitative data for each synthetic step. The values provided are hypothetical and should be determined experimentally.
Table 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
| Parameter | Value |
| Starting Material | Isoquinoline |
| Reagents | H₂, PtO₂/Pd-C, Methanol |
| Reaction Time | 4-8 hours |
| Temperature | 50-70 °C |
| Pressure | 50-100 psi |
| Yield | To be determined |
| Purity (GC-MS) | To be determined |
Table 2: N-Guanylation of 1,2,3,4-Tetrahydroisoquinoline
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetrahydroisoquinoline |
| Reagents | S-methylisothiourea sulfate, Water/Ethanol |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Yield | To be determined |
| Purity (LC-MS) | To be determined |
Table 3: Formation of Debrisoquine Hydrobromide
| Parameter | Value |
| Starting Material | Debrisoquine (Free Base) |
| Reagents | Hydrobromic acid, Isopropanol |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | To be determined |
| Purity (HPLC) | To be determined |
| Melting Point | 278-280 °C[1] |
Logical Relationships in Synthesis
The synthesis of debrisoquine hydrobromide follows a logical progression where the complexity of the molecule is built up in a stepwise manner.
Caption: Logical flow from starting materials to the final product.
References
An In-Depth Technical Guide on the Core Adrenergic Neuron Blocking Activity of Debrisoquin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquin is a potent adrenergic neuron blocking agent, historically used as an antihypertensive drug. Its mechanism of action, similar to that of guanethidine, involves the disruption of normal sympathetic nervous system function at the level of the postganglionic neuron. This technical guide provides a comprehensive overview of the core adrenergic neuron blocking activity of debrisoquin, focusing on its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualization of the key pathways involved.
Mechanism of Action
Debrisoquin's primary effect is to inhibit the release of norepinephrine (NE) from sympathetic nerve terminals. This is achieved through a multi-step process:
-
Uptake into the Neuron: Debrisoquin is a substrate for the norepinephrine transporter (NET), also known as uptake-1, located on the presynaptic membrane of adrenergic neurons. It is actively transported into the neuron, competing with norepinephrine for uptake.[1][2]
-
Sequestration into Vesicles: Once inside the neuron, debrisoquin is concentrated within synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4]
-
Displacement and Depletion of Norepinephrine: Debrisoquin displaces norepinephrine from the storage vesicles, leading to a gradual depletion of the neurotransmitter stores within the nerve terminal.[1][2]
-
Inhibition of Norepinephrine Release: The accumulation of debrisoquin within the vesicles and the depletion of norepinephrine ultimately block the release of the neurotransmitter in response to an action potential.[1][2]
This cascade of events results in a reduction of sympathetic tone on effector organs, such as blood vessels and the heart, leading to vasodilation and a decrease in blood pressure.
Quantitative Data
| Parameter | Value | Transporter/Enzyme | Cell Line/System | Reference |
| IC50 | 6.2 ± 0.8 µM | Organic Cation Transporter 1 (OCT1) | HEK293 cells | [2] |
| Km | 5.9 ± 1.5 µM | OCT1-mediated uptake | HEK293 cells | [2] |
| Vmax | 41.9 ± 4.5 pmol/min/mg protein | OCT1-mediated uptake | HEK293 cells | [2] |
| IC50 | 23800 nM (23.8 µM) | Cytochrome P450 1A1 (CYP1A1) | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in debrisoquin's action and its experimental evaluation, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of debrisoquin's adrenergic neuron blocking activity.
Caption: Workflow for a Norepinephrine Transporter (NET) Inhibition Assay.
Caption: Workflow for a Tyramine Pressor Response Assay.
Experimental Protocols
Norepinephrine Transporter (NET) Inhibition Assay
This in vitro assay determines the potency of a compound in inhibiting the reuptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated multi-well plates (e.g., 24-well or 96-well)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Debrisoquin stock solution
-
Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture hNET-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into poly-D-lysine coated multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of debrisoquin (or vehicle control) in KRH buffer for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Norepinephrine Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine to each well.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) to allow for the uptake of the radiolabeled norepinephrine.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of debrisoquin that produces 50% inhibition of norepinephrine uptake (IC50) by fitting the data to a dose-response curve.
Tyramine Pressor Response Assay
This in vivo assay assesses the ability of a compound to block the indirect sympathomimetic effect of tyramine, which causes the release of norepinephrine from sympathetic nerve terminals.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Arterial and venous catheters
-
Pressure transducer and recording system
-
Debrisoquin solution
-
Tyramine hydrochloride solution
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure monitoring and a vein (e.g., jugular or femoral) for drug administration.
-
Stabilization: Allow the animal to stabilize for a period of time after surgery until a steady baseline blood pressure is achieved.
-
Drug Administration: Administer debrisoquin (or vehicle control) intravenously or intraperitoneally and allow sufficient time for the drug to take effect.
-
Tyramine Challenge: Administer incremental intravenous bolus doses of tyramine and record the resulting changes in blood pressure.
-
Data Analysis: Construct a dose-response curve for the pressor effect of tyramine in both the debrisoquin-treated and control groups. A rightward shift in the dose-response curve in the debrisoquin-treated group indicates inhibition of tyramine-induced norepinephrine release.
Isolated Rat Vas Deferens Adrenergic Neuron Blocking Assay
This ex vivo assay directly measures the ability of a compound to inhibit neurally-mediated contractions of smooth muscle.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Organ bath with stimulating electrodes
-
Isotonic transducer and recording system
-
Debrisoquin solution
-
Norepinephrine solution
-
Tyramine solution
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect out the vas deferens. Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Electrical Field Stimulation (EFS): Elicit neurogenic contractions by applying electrical field stimulation with appropriate parameters (e.g., frequency, pulse duration, voltage).
-
Compound Incubation: Add debrisoquin to the organ bath and incubate for a specified period.
-
Assessment of Blockade: Re-apply the EFS and observe the effect of debrisoquin on the contractile response. A reduction in the EFS-induced contraction indicates adrenergic neuron blockade.
-
Control Responses: Assess the responsiveness of the smooth muscle to exogenous norepinephrine and tyramine before and after debrisoquin administration to distinguish between pre- and post-synaptic effects. Debrisoquin should reduce the response to tyramine but not to exogenous norepinephrine.
Conclusion
Debrisoquin exerts its adrenergic neuron blocking activity through a well-defined mechanism involving uptake into the sympathetic neuron and subsequent disruption of norepinephrine storage and release. The experimental protocols detailed in this guide provide robust methods for characterizing and quantifying this activity. While a specific IC50 value for debrisoquin's inhibition of the norepinephrine transporter remains to be definitively established in publicly available literature, the provided data and methodologies offer a strong foundation for researchers and drug development professionals working with this and similar compounds. The continued investigation into the quantitative aspects of debrisoquin's interaction with neuronal transporters will further refine our understanding of its potent sympatholytic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
Debrisoquine Hydrobromide for Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Debrisoquine, a guanidine isoquinoline derivative historically used as an antihypertensive agent, has emerged as a compound of interest in antiviral research. Its primary mechanism of action in this context is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein critical for the entry of several pathogenic viruses, most notably SARS-CoV-2. By blocking the proteolytic activity of TMPRSS2, debrisoquine prevents the necessary cleavage of the viral spike protein, thereby inhibiting viral fusion with the host cell membrane. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms of debrisoquine's antiviral activity.
Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry
Debrisoquine's antiviral properties are attributed to its function as a noncovalent inhibitor of TMPRSS2.[1] This host protease is essential for the priming of the spike (S) protein of certain viruses, including SARS-CoV-2.[2] The S protein must be cleaved at two distinct sites for the virus to fuse with the host cell membrane and release its genetic material.[3] Debrisoquine binds to the active site of TMPRSS2, obstructing its ability to perform this critical cleavage, thus halting the viral entry process.[4]
The TMPRSS2-specific action of debrisoquine has been demonstrated in comparative cell line studies. In Calu-3 human lung cells, which have high TMPRSS2 expression, debrisoquine effectively inhibits SARS-CoV-2 infection.[1] Conversely, in Caco-2 cells, where viral entry is predominantly mediated by a cathepsin-dependent pathway and TMPRSS2 levels are significantly lower, debrisoquine shows no inhibitory effect.[1] This confirms that the antiviral activity of debrisoquine is directly linked to its inhibition of the TMPRSS2 pathway.[1]
Signaling Pathway Diagram
Quantitative Antiviral Data
The antiviral efficacy of debrisoquine is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in vitro.
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50) | Reference |
| Debrisoquine | SARS-CoV-2 | Calu-3 | Viral Infectivity | 22 ± 1 | > 500 µM | [1] |
| Debrisoquine | Recombinant TMPRSS2 | Biochemical | Enzyme Activity | 23 ± 11 | N/A | [1] |
Experimental Protocols
The following sections detail the methodologies for assessing the antiviral activity of debrisoquine.
Cell-Based SARS-CoV-2 Infectivity Assay
This protocol is designed to measure the ability of debrisoquine to inhibit SARS-CoV-2 entry and replication in a biologically relevant human lung cell line.
Objective: To determine the IC50 of debrisoquine against SARS-CoV-2 in Calu-3 cells.
Materials:
-
Calu-3 cells (ATCC HTB-55)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Debrisoquine hydrobromide
-
SARS-CoV-2 isolate
-
96-well plates
-
Reagents for viral RNA quantification (qRT-PCR) or immunofluorescence staining
Procedure:
-
Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of infection.[5]
-
Compound Preparation: Prepare a serial dilution of debrisoquine hydrobromide in culture medium.
-
Pre-treatment: One to three hours prior to infection, remove the growth medium from the cells and add the debrisoquine dilutions.[6] Include a vehicle control (e.g., DMSO in medium).
-
Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Quantification of Viral Inhibition:
-
qRT-PCR: Isolate viral RNA from the cell supernatant and quantify the number of viral copies using qRT-PCR.
-
Immunofluorescence: Fix the cells, permeabilize them, and stain for a viral protein (e.g., Nucleocapsid). Use an image cytometer to count the number of infected cells.[6]
-
-
Data Analysis: Calculate the percentage of viral inhibition for each debrisoquine concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, treat uninfected Calu-3 cells with the same concentrations of debrisoquine to determine the 50% cytotoxic concentration (CC50) using an appropriate cell viability assay (e.g., MTT or ATP-based assay).[7]
Workflow for Cell-Based Antiviral Assay
Biochemical TMPRSS2 Inhibition Assay
This in vitro assay directly measures the inhibition of recombinant TMPRSS2 enzymatic activity by debrisoquine.
Objective: To determine the IC50 of debrisoquine against the peptidase domain of TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (peptidase domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)
-
Debrisoquine hydrobromide
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of debrisoquine into the wells of a 384-well plate.
-
Enzyme Addition: Add recombinant TMPRSS2 to the wells containing debrisoquine and incubate for 30 minutes at room temperature to allow for binding.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.[8]
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 440 nm). The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.
-
Data Analysis: Calculate the percentage of TMPRSS2 inhibition for each debrisoquine concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
Debrisoquine hydrobromide demonstrates clear in vitro antiviral activity against SARS-CoV-2 through the specific inhibition of the host protease TMPRSS2. Its efficacy in a human lung cell line at non-cytotoxic concentrations makes it a viable lead compound for further investigation. Future research should focus on structure-activity relationship (SAR) studies to develop debrisoquine analogues with increased potency and improved pharmacokinetic profiles.[1] While its current known antiviral spectrum is limited to TMPRSS2-dependent viruses, its potential against other emerging or re-emerging respiratory viruses that utilize this entry pathway warrants exploration. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel host-targeted antiviral therapies.
References
- 1. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives [mdpi.com]
- 4. TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propagation of SARS-CoV-2 in Calu-3 Cells to Eliminate Mutations in the Furin Cleavage Site of Spike - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Debrisoquine Hydrobromide: Application Notes and Experimental Protocols for CYP2D6 Phenotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine, an antihypertensive agent, serves as a critical tool in clinical pharmacology and drug development as a selective probe for phenotyping the activity of Cytochrome P450 2D6 (CYP2D6).[1][2] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs, and its activity varies considerably among individuals due to genetic polymorphisms.[2][3] Understanding an individual's CYP2D6 metabolic capacity is crucial for personalized medicine, optimizing drug dosage, and avoiding adverse drug reactions.[2] These application notes provide a comprehensive overview and detailed protocols for the use of debrisoquine in CYP2D6 phenotyping.
Mechanism of Action
Debrisoquine is an adrenergic neuron-blocking drug.[4] Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a decrease in blood pressure.[4] Debrisoquine is actively taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside the neuron, it is concentrated in storage vesicles, where it displaces norepinephrine, leading to a depletion of the neurotransmitter available for release.
Debrisoquine as a CYP2D6 Probe
The clinical utility of debrisoquine in research stems from its extensive and specific metabolism by CYP2D6 to its primary metabolite, 4-hydroxydebrisoquine.[5][6] The ratio of unchanged debrisoquine to its 4-hydroxy metabolite excreted in the urine, known as the Metabolic Ratio (MR), is a reliable indicator of an individual's CYP2D6 phenotype.[6][7] Individuals can be classified into three main groups:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a high MR.[3]
-
Extensive Metabolizers (EMs): Individuals with at least one functional CYP2D6 allele, resulting in a lower MR.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to a very low MR.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for debrisoquine relevant to its use as a CYP2D6 probe.
| Parameter | Value | Species | Notes |
| CYP2D6 Inhibition | |||
| Quinidine IC50 | 3.6 µM | Human | Potent competitive inhibitor of debrisoquine 4-hydroxylase.[1] |
| Quinidine Ki | 0.6 µM | Human | Competitive inhibition.[1] |
| Quinine IC50 | 223 µM | Human | Stereoisomer of quinidine, significantly less potent inhibitor.[1] |
| Quinine Ki | 13 µM | Human | Competitive inhibition.[1] |
| OCT1 Transporter | |||
| OCT1-mediated uptake KM | 5.9 ± 1.5 µM | Human | Debrisoquine is a substrate for the organic cation transporter 1 (OCT1), which facilitates its entry into hepatocytes.[9] |
| OCT1-mediated uptake Vmax | 41.9 ± 4.5 pmol/min/mg protein | Human | [9] |
| Clinical Phenotyping | |||
| Typical Oral Dose | 10 - 20 mg | Human | A single oral dose is typically administered for phenotyping studies.[8][10] |
| Metabolic Ratio (MR) Cutoff (PMs vs EMs) | > 12.6 | Human | In Caucasian populations, an MR of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample above 12.6 is indicative of a PM phenotype.[6] |
Signaling Pathways and Experimental Workflows
Debrisoquine Metabolism and CYP2D6 Phenotyping Workflow
Caption: Workflow for CYP2D6 phenotyping using debrisoquine.
In Vitro CYP2D6 Inhibition Assay Workflow
Caption: Workflow for an in vitro CYP2D6 inhibition assay.
Experimental Protocols
Protocol 1: In Vivo CYP2D6 Phenotyping in Humans
Objective: To determine the CYP2D6 phenotype of an individual by measuring the urinary metabolic ratio of debrisoquine to 4-hydroxydebrisoquine.
Materials:
-
Debrisoquine hydrobromide tablets (10 mg or 20 mg)
-
Urine collection containers
-
-20°C or -80°C freezer for sample storage
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[5][11][12]
-
Debrisoquine and 4-hydroxydebrisoquine analytical standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate or other buffer components
-
Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)[11]
Procedure:
-
Subject Preparation: Subjects should abstain from any medications known to be CYP2D6 inhibitors or inducers for at least one week prior to the study. An overnight fast is recommended before debrisoquine administration.
-
Dosing: Administer a single oral dose of 10 mg or 20 mg of debrisoquine hydrobromide with a glass of water.[8][10]
-
Urine Collection: Collect all urine for a period of 8 hours post-dose.[6] Record the total volume.
-
Sample Processing and Storage: Aliquot a portion of the collected urine and store at -20°C or -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw urine samples at room temperature.
-
Centrifuge a small aliquot to remove any particulate matter.
-
(Optional) Perform solid-phase extraction for sample clean-up and concentration.[11]
-
Dilute the urine sample with the mobile phase or water as needed.
-
-
HPLC Analysis:
-
Method 1 (UV Detection):
-
Method 2 (Fluorescence Detection):
-
Column: C18.
-
Mobile Phase: As above.
-
Detection: Fluorescence with excitation at 210 nm and emission at 290 nm.[11]
-
-
-
Data Analysis:
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine samples using a standard curve.
-
Calculate the Metabolic Ratio (MR) as:
-
MR = [Debrisoquine concentration] / [4-Hydroxydebrisoquine concentration]
-
-
Phenotype classification based on MR (for Caucasians):
-
Poor Metabolizer (PM): MR > 12.6[6]
-
Extensive Metabolizer (EM): MR < 12.6
-
Ultrarapid Metabolizer (UM): Very low MR (e.g., < 0.1)
-
-
Protocol 2: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on CYP2D6-mediated debrisoquine 4-hydroxylation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Debrisoquine hydrobromide
-
4-hydroxydebrisoquine analytical standard
-
Test compound (potential inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard, e.g., a related but chromatographically resolved compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of debrisoquine, 4-hydroxydebrisoquine, and the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of these compounds by diluting the stock solutions in the incubation buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer
-
Debrisoquine (at a concentration near its Km for CYP2D6, if known, or a concentration that gives a robust signal)
-
Varying concentrations of the test compound (and a vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the sensitive and specific quantification of 4-hydroxydebrisoquine.
-
-
Data Analysis:
-
Calculate the rate of 4-hydroxydebrisoquine formation in the presence of different concentrations of the test compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
Debrisoquine remains a valuable tool for researchers in the field of drug metabolism and pharmacogenetics. The protocols outlined above provide a framework for conducting both in vivo and in vitro studies to assess CYP2D6 activity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, contributing to a better understanding of interindividual differences in drug response and advancing the principles of personalized medicine.
References
- 1. The specificity of inhibition of debrisoquine 4-hydroxylase activity by quinidine and quinine in the rat is the inverse of that in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Assay of Debrisoquine Hydrobromide in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine, an antihypertensive drug, is extensively used as a probe to phenotype individuals for cytochrome P450 2D6 (CYP2D6) activity. The enzyme CYP2D6 is responsible for the metabolism of a significant number of clinically used drugs, and its genetic polymorphism leads to wide inter-individual variations in drug metabolism, efficacy, and toxicity. The metabolic ratio of debrisoquine to its main metabolite, 4-hydroxydebrisoquine, in plasma or urine is a well-established index of CYP2D6 activity. Accurate and precise quantification of debrisoquine and 4-hydroxydebrisoquine in human biological matrices is therefore crucial for pharmacogenetic studies and personalized medicine.
These application notes provide a comprehensive overview and detailed protocols for the most common and robust methods for the analysis of debrisoquine and 4-hydroxydebrisoquine in human plasma and urine. The methods covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Comparative Summary of Bioanalytical Methods
The choice of an analytical method for the quantification of debrisoquine and 4-hydroxydebrisoquine depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of various validated methods to facilitate selection.
Table 1: Assay Methods for Debrisoquine and 4-Hydroxydebrisoquine in Human Urine
| Parameter | HPLC-UV[1][2] | HPLC-FLD[3][4] | LC-MS/MS[5] |
| Linearity Range (ng/mL) | |||
| Debrisoquine | 240 - 12800 | 390 - 6240 | 20 - ULOQ not specified |
| 4-Hydroxydebrisoquine | 240 - 12800 | 750 - 12000 | 20 - ULOQ not specified |
| LLOQ (ng/mL) | |||
| Debrisoquine | 240 | 3 | 20 |
| 4-Hydroxydebrisoquine | 240 | 6 | 20 |
| Precision (%CV) | |||
| Intra-assay | < 4% | Debrisoquine: 5.7%, 4-OH-Debrisoquine: 5.3% | < 20% at LLOQ |
| Inter-assay | < 4% | Debrisoquine: 8.2%, 4-OH-Debrisoquine: 8.2% | < 20% at LLOQ |
| Accuracy | Not explicitly stated, but described as "accurate" | Not explicitly stated | < 20% deviation at LLOQ |
| Recovery (%) | Debrisoquine: >90%, 4-OH-Debrisoquine: >94% | Excellent recovery reported | Not explicitly stated |
Table 2: Assay Methods for Debrisoquine and 4-Hydroxydebrisoquine in Human Plasma
| Parameter | GC-MS | LC-MS/MS[5] |
| Linearity Range (ng/mL) | Not explicitly stated | 20 - ULOQ not specified |
| LLOQ (ng/mL) | 3 (for Debrisoquine) | Debrisoquine: 20, 4-OH-Debrisoquine: 20 |
| Precision (%CV) | Not explicitly stated | < 20% at LLOQ |
| Accuracy | Not explicitly stated, but described as "accurate" | < 20% deviation at LLOQ |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the sample preparation and analysis of debrisoquine and its metabolite in human urine and plasma.
Protocol 1: HPLC-UV Method for Debrisoquine and 4-Hydroxydebrisoquine in Human Urine
This protocol is based on the method described by Dorado et al.[1][2].
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard (e.g., guanoxan).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute debrisoquine and 4-hydroxydebrisoquine from the cartridge with 1 mL of a mixture of methanol and acetonitrile (70:30 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
B. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate, triethylamine, and N,N-dimethyloctylamine, adjusted to pH 3.5 with hydrochloric acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Protocol 2: HPLC-FLD Method for Debrisoquine and 4-Hydroxydebrisoquine in Human Urine
This protocol is based on the method by Bozkurt et al.[3][4].
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a urine sample, add an internal standard.
-
SPE Cartridge: Use a Bond Elut CBA (3 mL) cartridge.
-
Sample Loading: Load the urine sample onto the cartridge.
-
Elution: Elute the analytes from the cartridge.
-
Injection: Inject an aliquot of the eluate directly into the HPLC system.
B. Chromatographic Conditions
-
Instrument: HPLC system with a fluorescence detector.
-
Column: µBondapak C18 column.
-
Mobile Phase: 0.1 M sodium dihydrogen phosphate-acetonitrile (87:13, v/v).
-
Flow Rate: Not specified, but a common flow rate for such columns is 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 210 nm and emission at 290 nm.
Protocol 3: GC-MS Method for Debrisoquine and 4-Hydroxydebrisoquine in Human Plasma
This protocol is based on a method for the determination of debrisoquine in human plasma and whole blood.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Alkalinization: Take 1.0 mL of plasma and adjust the pH to 13.5.
-
Extraction: Add an appropriate volume of chloroform and vortex for an adequate time to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (chloroform) layer to a clean tube.
-
Evaporation: Evaporate the chloroform to dryness.
-
Derivatization: Reconstitute the residue in a suitable derivatizing agent (e.g., with acetylacetone for in-situ derivatization) to improve the chromatographic properties of the analytes.
B. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for basic drug analysis.
-
Carrier Gas: Helium.
-
Injection: Splitless mode is often preferred for trace analysis.
-
Temperature Program: An initial oven temperature of around 150°C, followed by a temperature ramp to approximately 250-280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for debrisoquine and its metabolite.
Protocol 4: LC-MS/MS Method for Debrisoquine and 4-Hydroxydebrisoquine in Human Plasma and Urine
This protocol is based on the method by Ghotbi et al. as part of a "Pittsburgh Cocktail" assay.[5]
A. Sample Preparation
A simple protein precipitation or a more complex solid-phase extraction can be employed depending on the required cleanliness of the sample extract. For a high-throughput method, protein precipitation is often favored.
-
Sample Aliquoting: Take a small volume of plasma or urine (e.g., 100 µL).
-
Addition of Internal Standard: Add a stable isotope-labeled internal standard for both debrisoquine and 4-hydroxydebrisoquine.
-
Protein Precipitation (for plasma): Add a precipitating agent like acetonitrile or methanol (typically 3 volumes) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis. For urine, a simple dilution step may be sufficient.
-
Injection: Inject an aliquot of the supernatant or diluted urine into the LC-MS/MS system.
B. LC-MS/MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 or similar analytical column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for debrisoquine and its metabolite.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for debrisoquine and 4-hydroxydebrisoquine would need to be optimized on the specific instrument.
III. Conclusion
The methods described provide a range of options for the quantification of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in human subjects. The choice of method will be dictated by the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not paramount. HPLC-FLD provides enhanced sensitivity, making it suitable for studies with lower concentrations. GC-MS, while requiring derivatization, offers high selectivity. LC-MS/MS stands as the most sensitive and selective method, ideal for demanding applications in clinical pharmacology and pharmacogenetics, especially when dealing with low sample volumes or concentrations. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. database.ich.org [database.ich.org]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 3. Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: In Vitro Metabolism of Debrisoquine Using Liver Microsomes
Introduction
Debrisoquine, an adrenergic-blocking drug formerly used as an antihypertensive agent, is a critical tool in modern pharmacology and drug development. Its primary significance lies in its role as a selective probe substrate for cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme responsible for the metabolism of approximately 20% of commonly used drugs.[1][2] The metabolism of debrisoquine to its main metabolite, 4-hydroxydebrisoquine, is almost exclusively catalyzed by CYP2D6.[3][4][5]
Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals into phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[4] These variations can profoundly impact a drug's efficacy and safety profile. Therefore, studying debrisoquine metabolism in vitro using human liver microsomes (HLM) is a fundamental approach for:
-
Phenotyping CYP2D6 activity.
-
Predicting potential drug-drug interactions (DDI) for new chemical entities.
-
Understanding the impact of genetic polymorphisms on drug clearance.
This document provides a detailed protocol for assessing the in vitro metabolism of debrisoquine hydrobromide using liver microsomes, complete with kinetic data and analytical methodologies.
Metabolic Pathway of Debrisoquine
The principal metabolic pathway for debrisoquine is aliphatic hydroxylation at the 4-position of the alicyclic ring, a reaction mediated by CYP2D6.[3][4][6] This process is a monooxygenase reaction requiring NADPH and molecular oxygen. While 4-hydroxylation is the major route, minor phenolic metabolites such as 6- and 8-hydroxydebrisoquine have also been reported, particularly in extensive metabolizers.[4] The formation of 4-hydroxydebrisoquine is the standard biomarker reaction for determining CYP2D6 activity.
References
- 1. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sequencing.com [sequencing.com]
- 3. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a human liver cytochrome P-450 involved in the oxidation of debrisoquine and other drugs by using antibodies raised to the analogous rat enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of human liver cytochrome P-450 debrisoquine 4-hydroxylase probed using immunochemical inhibition and chemical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Debrisoquine Hydrobromide Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models used to study the metabolism of debrisoquine hydrobromide, a critical probe drug for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Due to significant species differences in drug metabolism, selecting an appropriate animal model is crucial for obtaining data that can be extrapolated to humans.
Introduction
Debrisoquine is primarily metabolized in humans by the polymorphic enzyme CYP2D6.[1][2] Genetic variations in the CYP2D6 gene result in distinct phenotypes, including poor metabolizers (PM), extensive metabolizers (EM), and ultrarapid metabolizers (UM).[2] These differences in metabolic capacity can significantly impact a drug's efficacy and potential for adverse effects.[1] Animal models are indispensable tools for investigating the pharmacokinetics and metabolic fate of debrisoquine and other CYP2D6 substrates. However, marked species differences in CYP2D enzyme expression and function necessitate the use of specialized models to accurately reflect human metabolism.[3][4]
Recommended Animal Models
The most significant challenge in preclinical studies of debrisoquine is that standard laboratory animals, such as mice, exhibit little to no debrisoquine 4-hydroxylation activity, the primary metabolic pathway in humans.[5] To overcome this, several specialized animal models have been developed.
Humanized CYP2D6 Transgenic Mice
Humanized mice, which express the human CYP2D6 gene, are considered the gold standard for studying debrisoquine metabolism.[4][6] These models effectively recapitulate the human metabolic phenotypes.
-
CYP2D6-Humanized Mice (Extensive Metabolizers): These transgenic mice express functional human CYP2D6 and exhibit enhanced metabolism of debrisoquine compared to their wild-type littermates.[5][6] They serve as an excellent model for the human EM phenotype.
-
Wild-Type Mice (Poor Metabolizers): The corresponding wild-type mice from the same genetic background lack the human CYP2D6 gene and, due to the low intrinsic activity of murine Cyp2d enzymes towards debrisoquine, they serve as a reliable model for the human PM phenotype.[4]
Rat Inbred Strains
Certain inbred rat strains have been identified to exhibit polymorphic metabolism of debrisoquine, making them a viable, albeit less direct, model system.
-
Lewis Rats (Extensive Metabolizers): Lewis rats show a higher capacity for debrisoquine 4-hydroxylation and are used to model the EM phenotype.[7]
-
Dark Agouti (DA) Rats (Poor Metabolizers): DA rats display impaired debrisoquine metabolism and are considered a model for the PM phenotype.[5][7]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and metabolic ratio data from studies using these animal models.
Table 1: Pharmacokinetic Parameters of Debrisoquine in Humanized and Wild-Type Mice
| Parameter | CYP2D6-Transgenic Mice (EM Model) | Wild-Type Mice (PM Model) | Fold Change | Reference |
| Systemic Clearance (CL) | 94.1 L/h/kg | 15.2 L/h/kg | 6.2-fold higher | [5] |
| Systemic Exposure (AUC) to 4-hydroxydebrisoquine | - | - | 8.6-fold higher | [5] |
Table 2: Urinary Metabolic Ratios (Debrisoquine/4-hydroxydebrisoquine) in Different Models
| Animal Model | Phenotype Modeled | Metabolic Ratio (MR) | Reference |
| CYP2D6-Transgenic Mice | Extensive Metabolizer (EM) | ~0.5 | [5] |
| Wild-Type Mice | Poor Metabolizer (PM) | ~12.5 | [5] |
| Lewis Rats | Extensive Metabolizer (EM) | Lower MR (higher 4-OH metabolite) | [7] |
| DA Rats | Poor Metabolizer (PM) | Higher MR (lower 4-OH metabolite) | [7] |
Note: The urinary metabolic ratio is a key indicator of CYP2D6 activity. A lower ratio signifies more extensive metabolism.
Signaling and Metabolic Pathways
Debrisoquine undergoes several metabolic transformations, primarily hydroxylation mediated by CYP2D6.
Debrisoquine Metabolic Pathway
Caption: Primary metabolic pathways of Debrisoquine.
Experimental Protocols
In Vivo Pharmacokinetic Study in Humanized Mice
This protocol outlines a typical single-dose pharmacokinetic study to evaluate debrisoquine metabolism.
Materials:
-
CYP2D6-humanized transgenic mice and wild-type controls (age and sex-matched)
-
Debrisoquine hydrobromide
-
Dosing vehicle (e.g., 0.5% methylcellulose in water for oral administration)
-
Blood collection supplies (e.g., K2-EDTA anticoagulant tubes, micro-capillaries)
-
Metabolic cages for urine collection
-
Centrifuge, vortex mixer
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing Formulation: Prepare a solution or suspension of debrisoquine hydrobromide in the chosen vehicle at the desired concentration. A common oral dose is 2.5 mg/kg.[6]
-
Administration:
-
Sample Collection:
-
Blood: Collect serial blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing K2-EDTA.[8][9]
-
Urine: House animals in metabolic cages to collect urine over specific intervals (e.g., 0-8 hours and 8-24 hours) for metabolic ratio analysis.[10][11]
-
-
Sample Processing:
-
Immediately after collection, centrifuge blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.[8]
-
Measure and record the volume of collected urine and store samples at -80°C.
-
Experimental Workflow Diagram
Caption: Workflow for a typical in-vivo pharmacokinetic study.
Sample Analysis Protocol via LC-MS/MS
This protocol provides a general method for the quantification of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine.
Materials:
-
Plasma and urine samples
-
Debrisoquine and 4-hydroxydebrisoquine analytical standards
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Purified water
-
LC-MS/MS system
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking blank control plasma/urine with known concentrations of debrisoquine and 4-hydroxydebrisoquine.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to a new plate or vial for analysis.[8]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for debrisoquine, 4-hydroxydebrisoquine, and the internal standard.
-
-
Data Analysis:
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Calculate the urinary metabolic ratio (MR) = [Concentration of Debrisoquine] / [Concentration of 4-hydroxydebrisoquine] in the collected urine.[11]
-
The use of appropriate animal models, particularly humanized CYP2D6 transgenic mice, is essential for generating relevant and translatable data on debrisoquine metabolism. These models, in conjunction with robust experimental protocols and sensitive analytical methods, provide a powerful platform for investigating the impact of CYP2D6 polymorphism on drug disposition and for screening new chemical entities for their interaction with this critical metabolic pathway.
References
- 1. sequencing.com [sequencing.com]
- 2. ClinPGx [clinpgx.org]
- 3. Modeling human cytochrome P450 2D6 metabolism and drug-drug interaction by a novel panel of knockout and humanized mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humanized mouse lines and their application for prediction of human drug metabolism and toxicological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Animal modelling of human polymorphic drug oxidation—the metabolism of debrisoquine and phenacetin in rat inbred strains | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Debrisoquine and its Metabolite, 4-Hydroxydebrisoquine, in Human Urine by HPLC
Introduction
Debrisoquine is an antihypertensive drug whose metabolism is highly dependent on the activity of the cytochrome P450 enzyme CYP2D6. The ratio of debrisoquine to its major metabolite, 4-hydroxydebrisoquine, in urine is a well-established marker for phenotyping individuals as poor, extensive, or ultrarapid metabolizers. This phenotyping is crucial for personalized medicine, as the CYP2D6 enzyme is responsible for the metabolism of a large number of clinically used drugs. Accurate and reliable quantification of debrisoquine and 4-hydroxydebrisoquine in urine is therefore essential for pharmacogenetic studies and for optimizing drug therapy. This application note describes robust methods for the sample preparation of urine and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Analytical Challenge
Urine is a complex biological matrix containing numerous endogenous compounds that can interfere with the analysis of drugs and their metabolites. Therefore, effective sample preparation is critical to remove these interferences, concentrate the analytes of interest, and ensure the sensitivity, specificity, and longevity of the HPLC column. The primary challenges include the removal of salts, pigments, and other polar and nonpolar compounds that can cause matrix effects and lead to inaccurate quantification.
Sample Preparation Methodologies
Two primary methods for the extraction of debrisoquine and 4-hydroxydebrisoquine from urine are presented: Solid-Phase Extraction (SPE) and a direct injection approach following a liquid-liquid cleanup step.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analytes from the liquid sample matrix. Interferences are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. For debrisoquine and its hydroxylated metabolite, cation exchange or reversed-phase cartridges are suitable. A method using Bond Elut CBA (a weak cation exchanger) has been shown to provide excellent recovery for both compounds.[1][2] Another approach utilizes a C18 extraction column, demonstrating good recovery and reproducibility.[3]
-
Direct Injection with Liquid-Liquid Cleanup: This method offers a simpler and faster alternative to SPE. It involves a single liquid-liquid extraction step to remove major interferences before direct injection of the urine sample onto the HPLC system. An ether clean-up step has been shown to be effective in eliminating interference.[4] While potentially faster, this method may be more susceptible to matrix interferences compared to SPE.
HPLC Analysis
Following sample preparation, the extracts are analyzed by reversed-phase HPLC. A C18 analytical column is commonly used for the separation of debrisoquine and 4-hydroxydebrisoquine.[1][4][5] Detection can be achieved using either UV or fluorescence detectors. Fluorescence detection offers greater sensitivity and selectivity, with excitation and emission wavelengths set appropriately for the analytes.[1][2][4] UV detection at low wavelengths (e.g., 210 nm) has also been successfully applied.[5][6] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate or heptane sulfonic acid) and an organic modifier (e.g., acetonitrile and/or methanol).[1][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation and analysis methods.
| Parameter | Solid-Phase Extraction (C18) | Solid-Phase Extraction (Bond Elut CBA) | Direct Injection (with Ether Cleanup) |
| Recovery | |||
| Debrisoquine | 94.5%[3] | Excellent[1][2] | Not explicitly stated |
| 4-Hydroxydebrisoquine | 93.4%[3] | Excellent[1][2] | Not explicitly stated |
| Reproducibility (RSD/CV) | |||
| Within-day | 1.7% (Debrisoquine)[3] | < 7%[1][2] | ≤ 10%[4] |
| 1.2% (4-Hydroxydebrisoquine)[3] | |||
| Between-day | Not explicitly stated | < 7%[1][2] | ≤ 10%[4] |
| Accuracy | Not explicitly stated | Not explicitly stated | Within 12%[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is based on the method described by M. A. Martínez et al.[3]
Materials:
-
C18 SPE Cartridges
-
Urine sample
-
Methanol
-
Deionized water
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 1 mL of the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes (debrisoquine and 4-hydroxydebrisoquine) with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Protocol 2: Direct Injection with Ether Cleanup
This protocol is based on the method described by R. F. Frye and R. A. Branch.[4]
Materials:
-
Urine sample
-
Diethyl ether
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 1 mL of urine into a centrifuge tube.
-
Extraction: Add 5 mL of diethyl ether to the urine sample.
-
Mixing: Vortex the mixture for 1 minute to facilitate extraction.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Aqueous Layer Collection: Carefully aspirate and discard the upper ether layer.
-
Analysis: Directly inject an aliquot of the lower aqueous layer into the HPLC system.
HPLC Conditions
The following are representative HPLC conditions. The specific parameters may need to be optimized for individual instruments and columns.
| Parameter | Method 1 (Fluorescence Detection) | Method 2 (UV Detection) |
| Analytical Column | µBondapak C18[1][4] | C18 extraction column[5][6] |
| Mobile Phase | Acetonitrile-methanol-0.02 M heptane sulfonic acid (pH 3.0) (6:37:57 v/v/v)[4] | 0.1 M Sodium dihydrogen phosphate-acetonitrile (87:13, v/v)[1] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[5][6] |
| Detection | Fluorescence | UV |
| Excitation Wavelength | 208 nm[4] | N/A |
| Emission Wavelength | 562 nm[4] | N/A |
| UV Wavelength | N/A | 210 nm[5][6] |
| Injection Volume | 20 µL | 20 µL |
Workflow Diagram
Caption: Workflow for Debrisoquine Analysis in Urine.
References
- 1. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 3. Separation and quantitation of debrisoquine and 4-hydroxydebrisoquine in human urine by capillary electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved high-performance liquid chromatographic determination of debrisoquine and 4-hydroxydebrisoquine in human urine following direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Debrisoquin and 4-hydroxydebrisoquin: A Guide to Bioanalytical Methods
Introduction
Debrisoquin, an antihypertensive drug, and its primary active metabolite, 4-hydroxydebrisoquin, are crucial analytes in clinical and pharmacological research, particularly for phenotyping the activity of the cytochrome P450 enzyme CYP2D6. Accurate and robust analytical methods are essential for quantifying these compounds in biological matrices to understand their pharmacokinetics, metabolic pathways, and to assess drug-drug interactions. This document provides detailed application notes and protocols for the quantification of Debrisoquin and 4-hydroxydebrisoquin using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Debrisoquin
Debrisoquin is primarily metabolized in the liver by the polymorphic enzyme CYP2D6 to 4-hydroxydebrisoquin.[1] This metabolic ratio is often used to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which has significant implications for personalized medicine.
Application Notes and Protocols
This section details various validated methods for the quantification of Debrisoquin and 4-hydroxydebrisoquin in biological samples, primarily urine and plasma.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a sensitive and selective technique for the analysis of Debrisoquin and 4-hydroxydebrisoquin in urine.[2][3][4]
Sample Preparation (Urine) [2][3]
-
To 400 µL of urine, add an internal standard (e.g., metoprolol).
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions [2][3][4]
-
Column: 5-µm CN-reverse-phase column (e.g., Shimpack, 250 x 4.6 mm).[2][3][4]
-
Mobile Phase: 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v).[2][3][4]
-
Detection: Fluorescence detector with excitation at 210 nm and emission at 290 nm.[2][3][4]
Quantitative Data Summary (HPLC-FLD in Urine)
| Parameter | Debrisoquin | 4-hydroxydebrisoquin | Reference |
| Linearity Range | 390-6240 ng/ml | 750-12000 ng/ml | [2][4] |
| Limit of Detection (LOD) | 3 ng/ml | 6 ng/ml | [2][3] |
| Limit of Quantification (LOQ) | 12 ng/ml | 23 ng/ml | [2][3] |
| Intra-assay Precision (%CV) | 5.7% | 5.3% | [2][4] |
| Inter-assay Precision (%CV) | 8.2% | 8.2% | [2][4] |
| Absolute Recovery | 85 ± 8% | 80 ± 7% | [2] |
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A simple and accurate HPLC method with UV detection for the measurement of Debrisoquin and 4-hydroxydebrisoquin in urine has also been developed.[5]
Chromatographic Conditions [5]
-
Column: C18 extraction column.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV at 210 nm.[5]
-
Elution Time: Less than 10 minutes.[5]
Quantitative Data Summary (HPLC-UV in Urine)
| Parameter | Debrisoquin & 4-hydroxydebrisoquin | Reference |
| Precision (%CV) | < 4% | [5] |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity for the determination of Debrisoquin and its 4-hydroxy metabolite in plasma.[6]
Sample Preparation (Plasma) [6]
-
Extraction of the compounds from plasma.
-
Derivatization with hexafluoroacetylacetone to form a pyrimidino compound, which reduces polarity.[6]
-
Analysis of the derivatized samples using GC-MS.
Quantitative Data Summary (GC-MS in Plasma)
| Parameter | Debrisoquin | 4-hydroxydebrisoquin | Reference |
| Linearity Range | down to 1 ng/ml | down to 5 ng/ml | [6] |
Method 4: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers a rapid, sensitive, and robust method for the simultaneous quantification of Debrisoquin and 4-hydroxydebrisoquin in plasma and urine, often as part of a "cocktail" of probe drugs for various CYP enzymes.[7]
Sample Preparation (Plasma and Urine) [7]
-
For urine samples, enzymatic treatment with β-glucuronidase may be required.
-
Protein precipitation of plasma samples or dilution of urine samples.
-
Addition of stable isotope-labeled internal standards.
-
Analysis by UPLC-MS/MS.
Mass Spectrometric Conditions [7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
Quantitative Data Summary (UPLC-MS/MS in Plasma)
| Parameter | Debrisoquin | 4-hydroxydebrisoquin | Reference |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL | [7] |
Experimental Workflow
The general workflow for the analysis of Debrisoquin and 4-hydroxydebrisoquin in biological samples involves several key steps, from sample collection to data analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Debrisoquine Hydrobromide Administration for CYP2D6 Phenotyping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine hydrobromide is a valuable probe drug used in clinical studies to determine the phenotype of the cytochrome P450 2D6 (CYP2D6) enzyme. CYP2D6 is responsible for the metabolism of a significant number of commonly prescribed drugs, and its activity varies considerably among individuals due to genetic polymorphisms. Phenotyping with debrisoquine allows for the classification of individuals into distinct metabolizer groups: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This information is crucial for drug development, personalized medicine, and understanding interindividual differences in drug response and susceptibility to adverse drug reactions.
This document provides detailed application notes and protocols for the administration of debrisoquine hydrobromide in clinical research settings, with a focus on subject preparation, dosing, sample collection, and analysis.
I. Subject Selection and Preparation
Inclusion and Exclusion Criteria
Careful subject selection is critical to ensure the safety of participants and the integrity of the study data. The following are general inclusion and exclusion criteria that should be adapted for specific study protocols.
Inclusion Criteria:
-
Healthy, non-smoking male and female volunteers.
-
Age 18-55 years.
-
Body mass index (BMI) within a healthy range.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to debrisoquine or other adrenergic neuron-blocking agents.
-
History or current evidence of cardiovascular, renal, hepatic, or other significant diseases.
-
Use of any prescription or over-the-counter medications, including herbal supplements, within 14 days prior to debrisoquine administration. A longer washout period may be necessary for drugs known to be strong inhibitors or inducers of CYP2D6.
-
Consumption of grapefruit or Seville oranges (juice or fruit) within 7 days prior to the study, as they can inhibit CYP3A4 and potentially other CYPs.
-
Positive test for drugs of abuse or alcohol.
-
Pregnancy or lactation.
-
Participation in another clinical trial within 30 days.
Pre-Administration Protocol
-
Fasting: Subjects should fast for at least 8-10 hours overnight prior to debrisoquine administration. Water is permitted ad libitum until 2 hours before dosing.
-
Medication Washout: A thorough review of the subject's medication history is essential. A washout period of at least 14 days is recommended for most medications. For known potent CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine) or inducers (e.g., rifampin, dexamethasone), a longer washout period may be required.
-
Dietary Restrictions: In addition to fasting, subjects should avoid caffeine- and xanthine-containing beverages (e.g., coffee, tea, soda, chocolate) for at least 24 hours before and during the urine collection period.
II. Debrisoquine Administration and Safety Monitoring
Dosage and Administration
-
A single oral dose of 10 mg of debrisoquine hydrobromide is typically administered with a standard volume of water (e.g., 240 mL).
-
In some studies, a 20 mg dose has been used. The choice of dose should be justified in the study protocol.
Safety Monitoring
Debrisoquine has antihypertensive effects, and therefore, careful monitoring of vital signs is mandatory.
-
Baseline Measurements: Blood pressure and heart rate should be measured in the supine or sitting position at baseline (pre-dose).
-
Post-Dose Monitoring: Blood pressure and heart rate should be monitored at regular intervals post-dose. A recommended schedule is every 15-30 minutes for the first 2 hours, and then hourly for up to 8 hours. The frequency should be increased if clinically significant changes are observed.
-
Adverse Event Monitoring: Subjects should be monitored for any adverse events, with particular attention to symptoms of hypotension such as dizziness, lightheadedness, or fainting.
III. Sample Collection and Handling
Urine Collection
-
Pre-dose Urine Sample: A pre-dose urine sample should be collected to serve as a baseline.
-
Post-dose Urine Collection: All urine produced during the 8-hour period following debrisoquine administration should be collected.
-
Collection Containers: Use clean, clearly labeled polypropylene containers.
-
Preservation: To minimize degradation of analytes, urine samples should be kept refrigerated (2-8°C) or on ice during the collection period. While chemical preservatives are generally avoided, if long-term storage is anticipated without immediate freezing, the use of a preservative like boric acid may be considered, but its compatibility with the analytical method must be validated.
-
Processing: At the end of the 8-hour collection period, the total volume of urine should be measured and recorded. A representative aliquot (e.g., 50 mL) should be transferred to a labeled storage tube.
-
Storage: Urine samples should be stored frozen at -20°C or preferably -80°C until analysis to ensure long-term stability.
Blood Collection (for Pharmacokinetic Studies)
-
Sample Timing: For detailed pharmacokinetic analysis, blood samples are typically collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Peak plasma levels of debrisoquine and its main metabolite are generally observed within 2-4 hours.[1]
-
Collection Tubes: Blood should be collected into tubes containing an anticoagulant such as EDTA or heparin.
-
Processing: Plasma should be separated by centrifugation as soon as possible after collection. A typical centrifugation protocol is 1500-2000 x g for 10-15 minutes at 4°C.
-
Storage: The resulting plasma should be transferred to clean, labeled polypropylene tubes and stored frozen at -80°C until analysis. Avoid repeated freeze-thaw cycles.
IV. Analytical Methodology
The determination of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in urine and plasma is typically performed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting debrisoquine and 4-hydroxydebrisoquine from urine involves solid-phase extraction.
Example SPE Protocol for Urine:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load a specific volume of the urine sample (e.g., 1 mL) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the analytical system.
HPLC Method
Example HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific column and desired separation.
-
Flow Rate: Typically 0.8-1.5 mL/min.
-
Detection: UV detection at a wavelength around 210 nm or fluorescence detection with excitation at approximately 210 nm and emission at 290 nm.
V. Data Analysis and Interpretation
Calculation of the Metabolic Ratio (MR)
The primary endpoint for debrisoquine phenotyping is the metabolic ratio (MR), which is calculated from the urinary concentrations of debrisoquine and 4-hydroxydebrisoquine.[2][3]
Formula: MR = (Amount of Debrisoquine in 8-hour urine) / (Amount of 4-Hydroxydebrisoquine in 8-hour urine)
Alternatively, the ratio of the molar concentrations can be used.[4]
Phenotype Classification
The calculated MR is used to classify subjects into different metabolizer groups. The cutoff values can vary slightly between populations, but for Caucasian populations, the following are generally accepted[2]:
-
Poor Metabolizers (PMs): MR > 12.6
-
Extensive Metabolizers (EMs): MR < 12.6
-
Intermediate Metabolizers (IMs): Often fall between the PM and EM groups, and their classification may also be supported by genotyping.
-
Ultrarapid Metabolizers (UMs): A subgroup of EMs with a very low MR, often associated with gene duplication.
VI. Quantitative Data Summary
The following tables summarize key quantitative data related to debrisoquine administration and pharmacokinetics.
| Parameter | Value | Reference |
| Administration | ||
| Standard Oral Dose | 10 mg or 20 mg | [1] |
| Urine Collection Period | 8 hours | [5] |
| Phenotype Classification (Caucasian Population) | ||
| Poor Metabolizer (PM) MR | > 12.6 | [2] |
| Extensive Metabolizer (EM) MR | < 12.6 | [2] |
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Reference |
| Pharmacokinetic Parameters | |||
| Tmax (hours) | 2-4 | 2-4 | [1] |
| Debrisoquine AUC(0-8h) Ratio (PM/EM) | ~22:7 | - | [1] |
| 4-Hydroxydebrisoquine AUC(0-8h) Ratio (PM/EM) | ~1:19 | - | [1] |
| Debrisoquine Elimination Half-life (t½) | ~16.2 ± 5.7 hours | - | [6] |
| 4-Hydroxydebrisoquine Elimination Half-life (t½) | - | ~9.6 ± 3.7 hours | [6] |
VII. Visualizations
References
- 1. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HPLC-UV Method for Debrisoquin Analysis in Biological Fluids
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scielo.br [scielo.br]
- 6. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Debrisoquine and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Debrisoquine is an antihypertensive drug primarily metabolized by the cytochrome P450 enzyme CYP2D6. The rate of its metabolism exhibits significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene, leading to distinct phenotypes of poor, extensive, and ultrarapid metabolizers.[1][2][3] The primary metabolic pathway is the hydroxylation of debrisoquine to 4-hydroxydebrisoquine.[1][4] The ratio of debrisoquine to its 4-hydroxy metabolite in urine is a well-established method for determining an individual's CYP2D6 phenotype.[1] This application note provides a detailed protocol for the sensitive and selective quantification of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine.[5] Samples are first subjected to a preparation procedure to remove interferences.[6][7] The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Stable isotope-labeled internal standards are used to ensure high accuracy and precision.[8]
Experimental Protocols
1. Materials and Reagents
-
Debrisoquine sulfate (analytical standard)
-
4-hydroxydebrisoquine (analytical standard)
-
Debrisoquine-d4 (internal standard)
-
4-hydroxydebrisoquine-d3 (internal standard)
-
Methanol (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Formic acid (99% or higher purity)[1]
-
β-Glucuronidase from Helix pomatia
-
Sodium acetate buffer (0.2 M, pH 4.3)
-
Human plasma and urine (drug-free)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of debrisoquine and 4-hydroxydebrisoquine in water, and the internal standards in methanol.[8]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol/water mixture to create calibration curve standards.[8]
-
Internal Standard Working Solution: Prepare a combined working solution of the internal standards in 50:50 methanol/water.
3. Sample Preparation
3.1. Plasma Samples
-
To 100 µL of plasma, add the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98% water with 0.1% formic acid, 2% methanol with 0.1% formic acid).[8]
-
Inject into the LC-MS/MS system.
3.2. Urine Samples
-
Enzymatic Hydrolysis: To 100 µL of urine, add 100 µL of 0.2 M sodium acetate buffer (pH 4.3) containing β-Glucuronidase (1000 units/mL).[8]
-
Incubate at 37°C for 4 hours to deconjugate glucuronidated metabolites.[8]
-
Add the internal standard working solution.
-
Proceed with protein precipitation as described for plasma samples (steps 2-7).
LC-MS/MS Method
1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.9 µm particle size)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-0.5 min: 2% B; 0.5-2.5 min: 2-75% B; 2.5-3.0 min: 75-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-2% B; 3.6-5.0 min: 2% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C[9] |
2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Data Presentation
Table 1: SRM Transitions and Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LLOQ (ng/mL)[8] |
| Debrisoquine | 176.1 | 133.1 | 25 | 20 |
| 4-hydroxydebrisoquine | 192.1 | 175.1 | 20 | 20 |
| Debrisoquine-d4 (IS) | 180.1 | 137.1 | 25 | - |
| 4-hydroxydebrisoquine-d3 (IS) | 195.1 | 178.1 | 20 | - |
LLOQ: Lower Limit of Quantitation
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Debrisoquine.
Caption: Metabolic pathway of Debrisoquine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. sequencing.com [sequencing.com]
- 3. The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Debrisoquin Phenotyping: Application Notes and Protocols for Researchers
Application Notes and Protocols for the determination of CYP2D6 Phenotype using Debrisoquin Urinary Metabolic Ratio.
Introduction
Debrisoquin, an antihypertensive agent, is extensively metabolized by the polymorphic cytochrome P450 enzyme CYP2D6. The rate of its metabolism exhibits significant inter-individual variability, which is primarily due to genetic polymorphisms in the CYP2D6 gene. Phenotyping with debrisoquin allows for the classification of individuals into distinct metabolic groups, which is crucial for personalized medicine, drug development, and toxicological studies. This document provides detailed protocols for determining an individual's CYP2D6 metabolic phenotype by measuring the urinary metabolic ratio (MR) of debrisoquin to its main metabolite, 4-hydroxydebrisoquin.
Principle
The debrisoquin phenotyping test is based on the administration of a single, low dose of debrisoquin followed by the collection of urine over a specified period, typically 8 hours.[1] The concentrations of unchanged debrisoquin and its primary hydroxylated metabolite, 4-hydroxydebrisoquin, are then quantified in the urine using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] The metabolic ratio (MR) is calculated as the molar ratio of debrisoquin to 4-hydroxydebrisoquin.[1] This ratio is a direct measure of the in vivo activity of the CYP2D6 enzyme.[3][4]
Metabolic Pathway of Debrisoquin
The primary metabolic pathway of debrisoquin involves the 4-hydroxylation to form 4-hydroxydebrisoquin, a reaction almost exclusively catalyzed by the CYP2D6 enzyme.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sequencing.com [sequencing.com]
Troubleshooting & Optimization
Optimizing Debrisoquin hydrobromide administration for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the administration of Debrisoquin hydrobromide for CYP2D6 phenotyping. It offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: Debrisoquin is an antihypertensive drug that is primarily metabolized by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] Due to this property, it is frequently used as a probe drug to determine an individual's CYP2D6 metabolic phenotype, which can influence their response to a wide range of medications.[3]
Q2: What are the different CYP2D6 metabolizer phenotypes?
A2: Individuals are typically classified into one of four main phenotypes based on their ability to metabolize Debrisoquin:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity.
-
Intermediate Metabolizers (IMs): Exhibit decreased CYP2D6 activity.
-
Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Show significantly increased CYP2D6 activity due to gene duplication.[4]
Q3: How is the CYP2D6 phenotype determined using Debrisoquin?
A3: The phenotype is determined by calculating the Metabolic Ratio (MR) of Debrisoquin to its primary metabolite, 4-hydroxydebrisoquine, in a urine sample collected over 8 hours after a single oral dose of this compound.[3]
Q4: What is the significance of determining the CYP2D6 phenotype?
A4: An individual's CYP2D6 phenotype can predict their response to many clinically important drugs, including certain antidepressants, antipsychotics, beta-blockers, and opioids.[5][6] Phenotyping can help in dose adjustments to improve efficacy and minimize adverse drug reactions.
Q5: Can Debrisoquin administration pose any risks to study participants?
A5: While Debrisoquin is an antihypertensive agent, a single low dose (typically 10 mg) for phenotyping is generally well-tolerated.[7] However, it is crucial to monitor blood pressure, especially in individuals suspected of being Poor Metabolizers, as they may experience a greater hypotensive effect.[5] A safety protocol including patient education and blood pressure monitoring is recommended.[7]
Data Presentation: CYP2D6 Phenotype Classification
The following table summarizes the classification of CYP2D6 metabolizer phenotypes based on the Debrisoquin Metabolic Ratio (MR) in a Caucasian population.
| Phenotype | Metabolic Ratio (MR) (Debrisoquin/4-hydroxydebrisoquine) | Implied CYP2D6 Enzyme Activity |
| Poor Metabolizer (PM) | > 12.6 | Absent or significantly reduced |
| Intermediate Metabolizer (IM) | 1.0 - 12.6 | Decreased |
| Extensive (Normal) Metabolizer (EM) | 0.1 - 1.0 | Normal |
| Ultrarapid Metabolizer (UM) | ≤ 0.1 | Increased |
Note: These ranges are primarily based on studies in Caucasian populations and may vary in other ethnic groups. The antimode of 12.6 is a widely accepted cutoff between Poor and Extensive Metabolizers.[3]
Experimental Protocols
Protocol for CYP2D6 Phenotyping using this compound
1. Participant Preparation and Screening:
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history and medication review.
-
Crucially, instruct participants to abstain from all non-essential medications, especially those known to be CYP2D6 inhibitors or inducers, for at least one week prior to the test. Common examples include certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), antipsychotics (e.g., haloperidol, thioridazine), and some cardiovascular drugs (e.g., quinidine, amiodarone).[6]
-
Instruct participants to fast overnight before the administration of Debrisoquin.
2. Administration of this compound:
-
Administer a single oral dose of 10 mg of this compound with a glass of water.[7]
-
Record the exact time of administration.
3. Urine Sample Collection:
-
Immediately after administering the dose, the participant should empty their bladder completely; this urine is discarded.
-
Collect all urine produced over the next 8 hours in a clean, labeled container.[7]
-
Record the total volume of urine collected over the 8-hour period.
4. Sample Handling and Storage:
-
The collected urine should be refrigerated at 4°C during and immediately after the collection period.[8]
-
For long-term storage, freeze an aliquot of the urine sample at -20°C or lower.[9]
-
Ensure samples are clearly labeled with participant ID, date, and collection time.
5. Analytical Procedure for Quantification of Debrisoquin and 4-hydroxydebrisoquine:
-
Urine samples are analyzed using High-Performance Liquid Chromatography (HPLC) with either UV or fluorescence detection.[10][11][12]
-
Sample Preparation: Perform a solid-phase or liquid-liquid extraction to isolate Debrisoquin and 4-hydroxydebrisoquine from the urine matrix.
-
Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Quantification: Calculate the concentrations of Debrisoquin and 4-hydroxydebrisoquine by comparing the peak areas to those of known standards.
-
Calculation of Metabolic Ratio (MR):
-
MR = Concentration of Debrisoquin / Concentration of 4-hydroxydebrisoquine
-
Troubleshooting Guides
Issue 1: An unexpected Metabolic Ratio (MR) is obtained for a participant with a known or suspected CYP2D6 genotype.
-
Question: A participant genotyped as an Extensive Metabolizer (EM) shows a high MR, characteristic of a Poor Metabolizer (PM). What could be the cause?
-
Answer:
-
Phenoconversion: The most likely cause is the co-administration of a potent CYP2D6 inhibitor, which makes an EM appear as a PM.[6] Review the participant's medication history thoroughly for any interacting drugs.
-
Genotype-Phenotype Discordance: While rare, some CYP2D6 alleles may not be detected by standard genotyping panels, leading to an incorrect genotype assignment.
-
OCT1 Transporter Polymorphism: Genetic variations in the organic cation transporter 1 (OCT1) can affect the uptake of Debrisoquin into liver cells, potentially influencing the MR.[13]
-
Analytical Error: Re-analyze the urine sample to rule out any errors in the quantification of Debrisoquin and 4-hydroxydebrisoquine.
-
-
Question: A participant's MR suggests they are an Ultrarapid Metabolizer (UM), but their genotype does not show a gene duplication. What should be considered?
-
Answer:
-
Inducing Substances: Check for the use of any substances that may induce CYP2D6 activity, although potent inducers are less common than inhibitors.
-
Novel Alleles: The participant may have a rare, uncharacterized CYP2D6 allele that leads to increased enzyme activity.
-
Analytical Issues: An erroneously low Debrisoquin or high 4-hydroxydebrisoquine measurement could lead to a very low MR. Re-analysis is recommended.
-
Issue 2: High variability in results is observed across a study cohort.
-
Question: What are the common sources of pre-analytical errors that can lead to inconsistent results?
-
Answer:
-
Incomplete Urine Collection: Failure to collect the entire urine volume over the 8-hour period can significantly alter the measured concentrations and the MR. Emphasize the importance of complete collection to participants.
-
Improper Sample Storage: Degradation of Debrisoquin or its metabolite can occur if urine samples are not stored correctly (e.g., left at room temperature for an extended period).[8]
-
Incorrect Labeling: Mislabeled samples can lead to incorrect data attribution. Implement a robust sample labeling and tracking system.
-
Dietary Factors: While less documented for Debrisoquin, certain dietary components can influence drug metabolism. Maintaining consistent pre-test instructions is important.
-
Issue 3: Problems are encountered during the analytical phase.
-
Question: The chromatogram shows interfering peaks close to Debrisoquin or 4-hydroxydebrisoquine. How can this be resolved?
-
Answer:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution of the peaks of interest.
-
Improve Sample Preparation: Enhance the selectivity of the extraction method to remove interfering substances from the urine matrix.
-
Confirm Peak Identity: Use a more specific detection method, such as mass spectrometry (LC-MS), to confirm the identity of the peaks.
-
-
Question: The recovery of the analytes during sample preparation is low or inconsistent. What are the potential solutions?
-
Answer:
-
Optimize Extraction pH: Ensure the pH of the sample is optimal for the extraction of both Debrisoquin and 4-hydroxydebrisoquine.
-
Evaluate Extraction Solvent/Cartridge: Test different solvents or solid-phase extraction cartridges to find the one that provides the best recovery.
-
Use an Internal Standard: Incorporate a suitable internal standard to correct for variations in extraction efficiency and instrument response.
-
Visualizations
References
- 1. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sequencing.com [sequencing.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of neuroleptic agents: pharmacogenetics and current safety issues of regulatory concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid high-performance liquid chromatographic method for determination of debrisoquine and 4-hydroxy-debrisoquine in urine for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYP2D6 Phenotyping with Debrisoquine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using debrisoquine for CYP2D6 phenotyping.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using debrisoquine for CYP2D6 phenotyping?
Debrisoquine is a substrate primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The rate at which an individual metabolizes debrisoquine to its main metabolite, 4-hydroxydebrisoquine, reflects the activity of their CYP2D6 enzyme.[3] By measuring the urinary ratio of debrisoquine to 4-hydroxydebrisoquine, known as the Metabolic Ratio (MR), we can classify individuals into different phenotype groups, such as poor, intermediate, extensive, and ultrarapid metabolizers.[4][5]
Q2: What are the typical Metabolic Ratio (MR) ranges for each CYP2D6 phenotype?
The MR values for classifying CYP2D6 phenotypes can vary slightly between populations. However, the following table provides a general guideline for Caucasian populations.[3][6]
| Phenotype | Metabolic Ratio (Debrisoquine/4-Hydroxydebrisoquine) | Implied CYP2D6 Enzyme Activity |
| Poor Metabolizer (PM) | > 12.6 | Absent or significantly reduced |
| Intermediate Metabolizer (IM) | 0.5 - 12.6 | Decreased |
| Extensive Metabolizer (EM) | 0.1 - 1.0 | Normal |
| Ultrarapid Metabolizer (UM) | < 0.1 | Increased |
Q3: What factors can influence the debrisoquine metabolic ratio?
Several factors can affect the MR, potentially leading to misclassification of a phenotype:
-
Genetics: The primary determinant is the individual's CYP2D6 genotype, with different alleles resulting in varying enzyme activity.[2]
-
Co-administered Drugs: Drugs that are inhibitors or inducers of CYP2D6 can alter debrisoquine metabolism. For example, strong inhibitors like certain antidepressants can make an extensive metabolizer appear as a poor metabolizer.[7]
-
Involvement of Other Enzymes: While CYP2D6 is the main enzyme, CYP1A1 can also contribute to debrisoquine 4-hydroxylation, which can be a source of variability.[3][8]
-
Incomplete Urine Collection: Failure to collect the entire urine output over the specified period (typically 8 hours) can lead to inaccurate MR values.
-
Analytical Errors: Issues with the HPLC assay, such as improper sample preparation or calibration, can lead to incorrect quantification of debrisoquine and its metabolite.
Q4: Is genotyping a better alternative to phenotyping with debrisoquine?
Both genotyping and phenotyping have their advantages and disadvantages. Genotyping can identify the specific CYP2D6 alleles an individual carries, which can predict their metabolic capacity.[2] However, phenotyping provides a direct measure of the actual enzyme activity at a specific point in time, which can be influenced by non-genetic factors like co-medications.[7] For a comprehensive assessment, a combination of both approaches is often ideal.
Experimental Protocols
Debrisoquine Phenotyping Protocol
This protocol outlines the key steps for conducting a debrisoquine phenotyping study.
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Ensure subjects have abstained from any known CYP2D6 inhibitors or inducers for at least one week prior to the study.
-
Subjects should fast overnight before debrisoquine administration.
2. Debrisoquine Administration:
-
Administer a single oral dose of 10 mg debrisoquine sulphate with a glass of water.
3. Urine Collection:
-
Empty the bladder immediately before debrisoquine administration (this urine is discarded).
-
Collect all urine for a period of 8 hours following drug administration.
-
Measure and record the total volume of urine collected.
-
Aliquot urine samples into labeled tubes and store at -20°C or lower until analysis.
4. Sample Preparation for HPLC Analysis:
-
Thaw urine samples at room temperature.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A common method involves using a C18 SPE cartridge.
-
Elute debrisoquine and 4-hydroxydebrisoquine from the cartridge using an appropriate solvent (e.g., a mixture of methanol and acetonitrile).[9]
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
5. HPLC Analysis:
-
A typical mobile phase consists of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[12]
-
Detection can be performed using UV absorbance at 210 nm[9][10] or fluorescence detection (excitation at 210 nm, emission at 290 nm) for higher sensitivity.[11][12]
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine using a calibration curve prepared with known standards.
6. Data Analysis:
-
Calculate the Metabolic Ratio (MR) using the following formula:
-
MR = (Concentration of Debrisoquine in urine) / (Concentration of 4-Hydroxydebrisoquine in urine)
-
-
Classify the subject's phenotype based on the calculated MR using the ranges provided in the table above.
Troubleshooting Guide
Problem: Unexpectedly high Metabolic Ratio (suggesting a Poor Metabolizer phenotype).
Caption: Troubleshooting workflow for a high Metabolic Ratio.
Problem: Unexpectedly low Metabolic Ratio (suggesting an Ultrarapid Metabolizer phenotype).
Caption: Troubleshooting workflow for a low Metabolic Ratio.
Problem: High variability in results between subjects expected to have the same phenotype.
Caption: Investigating high inter-individual variability.
Visualizations
Debrisoquine Metabolic Pathway
Caption: Metabolic pathway of debrisoquine.
Experimental Workflow for Debrisoquine Phenotyping
Caption: Experimental workflow for CYP2D6 phenotyping.
References
- 1. CYP2D6 - Wikipedia [en.wikipedia.org]
- 2. sequencing.com [sequencing.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Drug-Drug Interactions Affecting Debrisoquine Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding drug-drug interactions that affect debrisoquine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for debrisoquine?
Debrisoquine is primarily metabolized to its main metabolite, 4-hydroxydebrisoquine, by the cytochrome P450 enzyme CYP2D6.[1][2] This metabolic pathway is the basis for using debrisoquine as a probe drug to assess an individual's CYP2D6 metabolic activity, also known as their phenotype (e.g., poor, extensive, or ultrarapid metabolizer).[3][4]
Q2: What are the key factors influencing debrisoquine metabolism and leading to drug-drug interactions (DDIs)?
Several factors can alter debrisoquine metabolism, leading to potential DDIs:
-
Genetic Polymorphisms in CYP2D6: Individuals have different genetic variants of the CYP2D6 gene, which results in varying enzyme activity.[2] This is the primary reason for the classification of individuals into different metabolizer phenotypes.[3]
-
CYP2D6 Inhibition: Co-administration of drugs that are inhibitors of CYP2D6 can significantly decrease the metabolism of debrisoquine, leading to higher plasma concentrations of the parent drug.[5]
-
CYP2D6 Induction: While less common for CYP2D6 compared to other CYPs, some drugs can induce the expression of the enzyme, potentially increasing debrisoquine metabolism.
-
Organic Cation Transporter 1 (OCT1) Activity: Debrisoquine is a substrate for the OCT1 transporter, which facilitates its uptake into liver cells (hepatocytes) where metabolism occurs.[6] Inhibition of OCT1 by other drugs can reduce the intracellular concentration of debrisoquine, thereby decreasing its metabolism.[6][7][8][9] Genetic polymorphisms in the SLC22A1 gene, which encodes OCT1, can also affect debrisoquine uptake.[6]
Q3: How is the debrisoquine metabolic ratio (MR) calculated and what are the typical values for different phenotypes?
The debrisoquine metabolic ratio (MR) is a key parameter used to determine an individual's CYP2D6 phenotype. It is typically calculated from the molar ratio of debrisoquine to its metabolite, 4-hydroxydebrisoquine, in urine collected over a specific period (usually 8 hours) after administration of a single dose of debrisoquine.[1]
-
Calculation: MR = (Molar concentration of Debrisoquine in urine) / (Molar concentration of 4-hydroxydebrisoquine in urine)
-
Phenotype Classification (for Caucasians):
Q4: What are some common drugs known to interact with debrisoquine metabolism?
A wide range of drugs can interact with debrisoquine metabolism, primarily through inhibition of CYP2D6. Some notable examples include:
-
Strong Inhibitors: Quinidine, a potent CYP2D6 inhibitor, can convert an extensive metabolizer into a poor metabolizer phenotype.[10]
-
Other Inhibitors: Many antidepressants (e.g., fluoxetine, paroxetine), antipsychotics, and cardiovascular drugs are known inhibitors of CYP2D6.[5]
-
OCT1 Inhibitors: Drugs that inhibit the OCT1 transporter can also affect debrisoquine's disposition.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments investigating debrisoquine metabolism and its interactions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in debrisoquine metabolic ratios within the same experimental group. | 1. Inconsistent urine collection timing.2. Analytical errors during HPLC analysis.3. Inter-individual differences in OCT1 transporter activity.4. Presence of other undisclosed metabolites affecting the calculation.[11] | 1. Ensure strict adherence to the urine collection protocol (e.g., 0-8 hours post-dose).2. Verify the accuracy and precision of the HPLC method; check for issues with sample preparation, column performance, or detector response.3. Consider genotyping for OCT1 polymorphisms if significant unexplained variability persists.4. Be aware that other metabolites exist and may influence the overall metabolic profile.[11] |
| Unexpectedly low 4-hydroxydebrisoquine levels in an in vitro human liver microsome (HLM) assay. | 1. Low CYP2D6 activity in the pooled HLM batch.2. Degradation of NADPH during incubation.3. Inhibition by the test compound or its metabolite.4. Incorrect incubation conditions (pH, temperature). | 1. Characterize the CYP2D6 activity of the HLM batch using a known substrate before starting the experiment.2. Use an NADPH regenerating system to ensure its continuous availability.3. Perform a time- and concentration-dependent inhibition assay to check for inhibitory effects.4. Double-check and optimize incubation buffer pH and maintain a constant temperature of 37°C. |
| HPLC analysis shows poor peak shape (tailing or fronting) for debrisoquine or 4-hydroxydebrisoquine. | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase pH. Debrisoquine is a basic compound, and a slightly acidic mobile phase can improve peak shape.2. Use a new or thoroughly cleaned C18 column.3. Reduce the concentration of the injected sample. |
| In vivo study shows a weaker than expected DDI with a known CYP2D6 inhibitor. | 1. The subject may be a CYP2D6 poor metabolizer, in which case there is no enzyme activity to inhibit.2. The inhibitor dose was too low to achieve sufficient systemic concentrations.3. The inhibitor also inhibits the OCT1 transporter, reducing debrisoquine's access to the liver and thus masking the CYP2D6 inhibition. | 1. Genotype the study subjects for CYP2D6 prior to the study.2. Ensure the inhibitor dosing regimen is based on pharmacokinetic data.3. Investigate the inhibitory potential of the compound on OCT1 transporters. |
Data Presentation
Table 1: Kinetic Parameters for Debrisoquine Metabolism and Transport
| Parameter | Value | System | Reference |
| CYP2D6 (Debrisoquine 4-hydroxylation) | |||
| Km | Varies by CYP2D6 allele | Recombinant CYP2D6 | [12] |
| OCT1 (Debrisoquine Uptake) | |||
| Km | 5.9 ± 1.5 µM | HEK293 cells overexpressing OCT1 | [6] |
| Vmax | 41.9 ± 4.5 pmol/min/mg protein | HEK293 cells overexpressing OCT1 | [6] |
| OCT1 (MPP+ Uptake Inhibition by Debrisoquine) | |||
| IC50 | 6.2 ± 0.8 µM | HEK293 cells overexpressing OCT1 | [6] |
Table 2: Effect of Co-administered Drugs on Debrisoquine Metabolism
| Co-administered Drug | Effect on Debrisoquine Metabolism | Mechanism of Interaction |
| Quinidine | Decreased | Potent inhibition of CYP2D6.[10] |
| Amodiaquine | Decreased | Inhibition of CYP2D6. |
| Various Antidepressants and Antipsychotics | Decreased | Inhibition of CYP2D6.[5] |
| Abiraterone | Decreased | Metabolism of debrisoquine can be decreased.[5] |
| Acebutolol | Decreased | Metabolism of debrisoquine can be decreased.[5] |
| Acetaminophen | Decreased | Metabolism of debrisoquine can be decreased.[5] |
| Adalimumab | Increased | Metabolism of debrisoquine can be increased.[5] |
Experimental Protocols
In Vivo CYP2D6 Phenotyping with Debrisoquine
Objective: To determine the CYP2D6 phenotype of a human subject.
Materials:
-
Debrisoquine sulfate (10 mg tablets)
-
Urine collection containers
-
Acetonitrile, methanol, and appropriate buffers for mobile phase
-
Debrisoquine and 4-hydroxydebrisoquine analytical standards
Procedure:
-
Subject Preparation: Subjects should fast overnight before debrisoquine administration.
-
Dosing: Administer a single oral dose of 10 mg debrisoquine sulfate with water.
-
Urine Collection: Collect all urine produced over an 8-hour period post-dose.[1] Record the total volume.
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Centrifuge an aliquot of each urine sample to remove any particulate matter.
-
Perform solid-phase extraction or liquid-liquid extraction to concentrate the analytes and remove interfering substances.
-
-
HPLC Analysis:
-
Analyze the extracted samples using a validated HPLC method to quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine.[13][14]
-
A typical mobile phase might consist of an acetate buffer and acetonitrile.[16]
-
Detection can be performed using UV absorbance at 210 nm or fluorescence detection for higher sensitivity.[13][15]
-
-
Data Analysis:
-
Calculate the molar concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine samples.
-
Calculate the debrisoquine metabolic ratio (MR) as described in FAQ Q3.
-
Classify the subject's phenotype based on the calculated MR.
-
In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on debrisoquine 4-hydroxylation.
Materials:
-
Debrisoquine
-
Test compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (ice-cold, for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of debrisoquine, the test compound, and a positive control inhibitor (e.g., quinidine) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is low, typically <0.5%).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL protein concentration), phosphate buffer, and the test compound (at various concentrations) or vehicle control at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes). This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an analysis vial.
-
Quantify the amount of 4-hydroxydebrisoquine formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 4-hydroxydebrisoquine formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Debrisoquine metabolic pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. sequencing.com [sequencing.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Drug Interactions at Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Drug Interactions at Organic Cation Transporter 1 [frontiersin.org]
- 10. Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Debrisoquin Metabolic Ratio Analysis
Welcome to the technical support center for debrisoquin metabolic ratio interpretation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected results during debrisoquin phenotyping experiments.
Frequently Asked Questions (FAQs)
Q1: What is the debrisoquin metabolic ratio (MR) and what is it used for?
The debrisoquin metabolic ratio is a key indicator used to determine an individual's capacity to metabolize drugs via the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] It is calculated by measuring the amount of unchanged debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, in the urine over a specific period after administration of a test dose.[3] This ratio helps to classify individuals into different metabolizer phenotypes, which is crucial for predicting drug efficacy and potential adverse reactions for a wide range of medications metabolized by CYP2D6.[1][2]
Q2: How are the different CYP2D6 metabolizer phenotypes classified based on the metabolic ratio?
Individuals are typically categorized into four main phenotypes based on their debrisoquin metabolic ratio:
-
Poor Metabolizers (PMs): Exhibit a high metabolic ratio (typically >12.6 in Caucasians) due to significantly reduced or absent CYP2D6 enzyme activity.[3] This is often the result of inheriting two deficient CYP2D6 alleles.[4][5]
-
Intermediate Metabolizers (IMs): Have a metabolic ratio between that of extensive and poor metabolizers. This can be due to being heterozygous for a deficient allele or carrying two alleles with decreased activity.[6]
-
Extensive Metabolizers (EMs): Represent the "normal" population with a low metabolic ratio (typically <12.6), indicating efficient metabolism of debrisoquin.[3]
-
Ultrarapid Metabolizers (UMs): Have a very low metabolic ratio, even lower than EMs, due to possessing multiple copies of the functional CYP2D6 gene, leading to accelerated metabolism.[1][6]
Q3: What are the primary factors that can lead to an unexpected debrisoquin metabolic ratio?
Unexpected results can arise from a variety of factors, including:
-
Genetic Variations: Over 100 different CYP2D6 alleles have been identified, some of which are not detected by standard genotyping panels and can lead to discrepancies between genotype and phenotype.[7]
-
Drug-Drug Interactions: Co-administration of other drugs can either inhibit or induce CYP2D6 activity, altering the debrisoquin metabolic ratio.[8][9][10][11]
-
Formation of Novel Metabolites: The discovery of metabolites other than 4-hydroxydebrisoquine, such as 3,4-dehydrodebrisoquine, suggests that the traditional metabolic ratio may not fully capture the entire metabolic capacity of an individual.[12]
-
Hepatic Uptake: Debrisoquin requires transport into liver cells to be metabolized. Genetic variations in transporters like the organic cation transporter 1 (OCT1) can affect this uptake and consequently influence the metabolic ratio.[13]
-
Experimental Protocol Deviations: Inaccurate urine collection timing, sample handling, or analytical quantification can significantly impact the final calculated metabolic ratio.
Troubleshooting Guide
This section provides a structured approach to identifying the cause of unexpected debrisoquin metabolic ratio results.
Issue 1: Discrepancy Between Genotype and Phenotype
Scenario: Your genotyping results predict an extensive metabolizer, but the debrisoquin metabolic ratio indicates a poor metabolizer phenotype.
Possible Causes & Troubleshooting Steps:
-
Review Co-medications:
-
Action: Carefully review all medications, supplements, and even certain foods the subject consumed prior to and during the study.
-
Rationale: Many substances can inhibit CYP2D6 activity, leading to a phenocopy of a poor metabolizer.[8][10][11] Common inhibitors include certain antidepressants (e.g., fluoxetine, paroxetine), antipsychotics (e.g., thioridazine), and cardiovascular drugs (e.g., quinidine).[10][14]
-
-
Consider Rare or Undetected CYP2D6 Alleles:
-
Action: If possible, perform extended genotyping or gene sequencing to screen for less common CYP2D6 variants that may not be included in standard panels.
-
Rationale: The subject may carry rare mutations that result in a non-functional or low-activity enzyme, which would not be identified by targeted genotyping.[5][15]
-
-
Investigate Transporter Polymorphisms:
-
Action: Genotype for common functional variants of the OCT1 transporter (gene SLC22A1).
-
Rationale: Reduced function of OCT1 can limit the amount of debrisoquin entering the hepatocytes, leading to a higher parent drug concentration in the urine and a seemingly "poor" metabolizer phenotype, even with a functional CYP2D6 genotype.[13]
-
Issue 2: Unusually High Variability in Metabolic Ratios Within the Same Genotype Group
Scenario: You observe a wide range of metabolic ratios among individuals who are all homozygous for the wild-type CYP2D6 allele (EMs).
Possible Causes & Troubleshooting Steps:
-
Quantify Additional Metabolites:
-
Action: If your analytical method allows, quantify other debrisoquin metabolites, such as 3,4-dehydrodebrisoquine, and glucuronidated forms of debrisoquin and 4-hydroxydebrisoquine.[12]
-
Rationale: The formation of these other metabolites can vary between individuals and contributes to the overall disposition of debrisoquin. Factoring these into an expanded metabolic ratio calculation may reduce variability.[12]
-
-
Standardize Experimental Conditions:
-
Action: Ensure strict adherence to the experimental protocol across all subjects, including fasting state, hydration, and precise timing of urine collection.
-
Rationale: Variations in physiological conditions can influence drug absorption, distribution, and excretion, contributing to variability in the metabolic ratio.
-
Issue 3: Unexpectedly Low Metabolic Ratio (Potential Ultrarapid Metabolizer)
Scenario: The metabolic ratio is significantly lower than the typical range for extensive metabolizers.
Possible Causes & Troubleshooting Steps:
-
Perform Gene Copy Number Variation (CNV) Analysis:
-
Action: Use a genetic test that can detect duplications or multiplications of the CYP2D6 gene.
-
Rationale: The presence of multiple functional copies of the CYP2D6 gene leads to ultrarapid metabolism and an extremely low metabolic ratio.[6]
-
-
Check for Induction of CYP2D6:
-
Action: Review subject's medication history for known inducers of CYP2D6, such as rifampin.
-
Rationale: While less common than inhibition, induction of CYP2D6 can increase its metabolic activity.
-
Data Presentation
Table 1: Debrisoquin Metabolic Ratio (MR) and Corresponding CYP2D6 Phenotypes in a Caucasian Population
| Phenotype | Typical Metabolic Ratio (MR) | Number of Active CYP2D6 Genes | Clinical Implication |
| Poor Metabolizer (PM) | > 12.6 | 0 | Increased risk of adverse drug reactions from standard doses. |
| Intermediate Metabolizer (IM) | 1.2 - 12.6 | 1 | Variable response, may require dose adjustments. |
| Extensive Metabolizer (EM) | 0.1 - 1.2 | 2 | "Normal" drug metabolism. |
| Ultrarapid Metabolizer (UM) | < 0.1 | > 2 | Potential for therapeutic failure at standard doses. |
Note: The specific MR cutoff values can vary slightly between different studies and populations.[3][16][17]
Experimental Protocols
Debrisoquin Phenotyping Protocol
This protocol outlines the key steps for determining the debrisoquin metabolic ratio.
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
A comprehensive medication history should be taken to identify any potential CYP2D6 inhibitors or inducers. A washout period for such drugs is required.
2. Debrisoquin Administration:
-
A single oral dose of 10 mg debrisoquine sulfate is administered with water.
3. Urine Collection:
-
All urine is collected for a period of 8 hours post-dose.[3][18]
-
The total volume of urine is measured and recorded.
-
Aliquots are stored at -20°C or lower until analysis.
4. Sample Analysis:
-
Concentrations of debrisoquin and 4-hydroxydebrisoquine in the urine are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[7][18]
5. Calculation of Metabolic Ratio:
-
The metabolic ratio (MR) is calculated as the molar concentration ratio of debrisoquin to 4-hydroxydebrisoquine in the 8-hour urine sample.[18]
Mandatory Visualizations
Debrisoquin Metabolic Pathway
Caption: Debrisoquin metabolism and excretion pathway.
Troubleshooting Workflow for Unexpected Metabolic Ratio
Caption: Troubleshooting logic for unexpected debrisoquin MR.
References
- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sequencing.com [sequencing.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOLECULAR MECHANISMS OF GENETIC POLYMORPHISMS OF DRUG METABOLISM | Annual Reviews [annualreviews.org]
- 7. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Debrisoquine oxidation phenotype during neuroleptic monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Metabolism of debrisoquine and susceptibility to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of the O- and N-demethylated and the glucuronidated metabolites of codeine relative to the debrisoquine metabolic ratio in urine in ultrarapid, rapid, and poor debrisoquine hydroxylators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Debrisoquin Hydrobromide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Debrisoquin hydrobromide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in high-purity solvents and stored under controlled conditions. While specific data for the hydrobromide salt is limited, information on related salts suggests the following best practices:
-
Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. For aqueous solutions, solubility may be enhanced with sonication and warming.[1] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
-
Storage Temperature: For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C.[1] Short-term storage (days to weeks) may be acceptable at 2-8°C.
-
Protection from Light: Debrisoquin solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot stock solutions into single-use volumes.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.
-
Solvent Purity: The purity of the solvent is critical, as impurities can catalyze degradation reactions.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is required to assess the stability of this compound solutions. This method should be capable of separating the intact drug from any potential degradation products. The concentration of this compound is monitored over time under various storage conditions to determine the rate of degradation.
Q4: What are the expected degradation products of Debrisoquin?
A4: The primary degradation pathways for Debrisoquin are expected to be hydrolysis and oxidation. The main metabolite of debrisoquine is 4-hydroxydebrisoquine.[2] Other potential degradation products could arise from cleavage of the guanidine group or modifications to the isoquinoline ring system. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in aqueous solution | - Exceeding the solubility limit of this compound. - Change in pH of the solution. - Use of a low-purity solvent. | - Prepare a more dilute solution. - Confirm the pH of the buffer and adjust if necessary. - Use high-purity, sterile-filtered water or buffer. - Gentle sonication or warming may help redissolve the precipitate. |
| Discoloration of the solution | - Oxidation of this compound. - Photodegradation. | - Prepare fresh solutions using deoxygenated solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Ensure complete protection from light by using amber vials and storing in the dark. |
| Inconsistent analytical results (e.g., decreasing concentration over time) | - Degradation of this compound in solution. - Adsorption of the compound to the container surface. - Issues with the analytical method. | - Perform a systematic stability study to determine the degradation rate under your storage conditions. - Consider using silanized glass or polypropylene containers to minimize adsorption. - Validate your stability-indicating HPLC method for specificity, linearity, accuracy, and precision. |
| Appearance of unknown peaks in the chromatogram | - Formation of degradation products. - Contamination of the solvent or sample. | - Conduct forced degradation studies to generate and identify potential degradation products. - Analyze a solvent blank to rule out contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M hydrochloric acid and heat at 60°C.
-
Alkaline Hydrolysis: Treat the solution with 0.1 M sodium hydroxide and heat at 60°C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solution at 60°C in the dark.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method coupled with a UV detector and, ideally, a mass spectrometer (MS) for the identification of degradation products.
-
Evaluation: Determine the percentage of degradation of this compound and identify the structure of any significant degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method to separate this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, such as mixtures of acetonitrile or methanol with aqueous buffers of varying pH (e.g., phosphate or acetate buffers).
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent compound.
-
Method Optimization: Fine-tune the chromatographic parameters, including flow rate, column temperature, and injection volume, to achieve optimal peak shape, resolution, and analysis time.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 210-280 nm).
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The specificity should be confirmed by analyzing the forced degradation samples to ensure that all degradation product peaks are well-resolved from the main peak.
Quantitative Data Summary
Due to the limited availability of public data on the stability of this compound in solution, the following tables present illustrative data based on general knowledge of pharmaceutical stability. Researchers should generate specific data for their experimental conditions.
Table 1: Illustrative Solubility of Debrisoquin Salts
| Salt Form | Solvent | Solubility | Conditions | Reference |
| Debrisoquin hydroiodide | Water | 25 mg/mL | Ultrasonic, warming to 60°C | [1] |
| Debrisoquin hydroiodide | DMSO | 175 mg/mL | Ultrasonic | [1] |
Table 2: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 h | 10-15% | Hydrolysis products |
| 0.1 M NaOH (60°C) | 24 h | 20-30% | Hydrolysis products, potential rearrangement |
| 3% H₂O₂ (RT) | 24 h | 15-25% | 4-hydroxydebrisoquine, N-oxide derivatives |
| Heat (60°C) | 48 h | 5-10% | Minor thermal degradants |
| Photolytic (ICH Q1B) | - | 5-15% | Photodegradation products |
Table 3: Illustrative pH-Rate Profile for this compound Hydrolysis at 37°C
| pH | Observed Rate Constant (k_obs) (day⁻¹) (Illustrative) | Half-life (t₁/₂) (days) (Illustrative) |
| 2.0 | 0.05 | 13.9 |
| 4.0 | 0.01 | 69.3 |
| 7.0 | 0.03 | 23.1 |
| 9.0 | 0.10 | 6.9 |
| 12.0 | 0.50 | 1.4 |
References
Improving the accuracy of the Debrisoquin phenotyping test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of the Debrisoquin phenotyping test.
Frequently Asked Questions (FAQs)
Q1: What is the Debrisoquin phenotyping test?
The Debrisoquin phenotyping test is a method used to evaluate the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme in individuals.[1][2][3] Debrisoquin is a probe drug that is primarily metabolized by CYP2D6 to its main metabolite, 4-hydroxydebrisoquin.[4] By measuring the ratio of Debrisoquin to 4-hydroxydebrisoquin in urine after a single dose, an individual's CYP2D6 metabolic phenotype can be determined.[4]
Q2: What are the different CYP2D6 phenotypes?
Individuals are typically classified into one of the following phenotypes based on their ability to metabolize Debrisoquin:
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity.[2][3]
-
Intermediate Metabolizers (IMs): This group has decreased CYP2D6 activity compared to extensive metabolizers.
-
Extensive Metabolizers (EMs): This is the "normal" phenotype with functional CYP2D6 activity.[2][3]
-
Ultrarapid Metabolizers (UMs): These individuals have higher than normal CYP2D6 activity, often due to carrying multiple copies of the CYP2D6 gene.[2][5]
Q3: How is the Metabolic Ratio (MR) calculated and interpreted?
The Metabolic Ratio (MR) is calculated as the molar ratio of Debrisoquin to 4-hydroxydebrisoquine in a urine sample collected over a specific period (typically 8 hours) after drug administration.[4]
MR = [Debrisoquin] / [4-hydroxydebrisoquine]
The interpretation of the MR is used to classify individuals into different metabolizer phenotypes. While the exact cut-off values can vary slightly between studies and populations, a common threshold for Caucasian populations is an antimode of 12.6 to distinguish between Poor Metabolizers and Extensive Metabolizers.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected Metabolic Ratio (MR) results.
-
Q: My MR values are highly variable between subjects who are expected to have the same phenotype. What could be the cause?
-
A: Several factors can contribute to this variability.
-
Incomplete Urine Collection: Ensure the full 8-hour urine collection is completed and accurately recorded. Incomplete collection can significantly alter the MR.
-
Co-administration of other drugs: Many drugs can inhibit or induce CYP2D6 activity, altering the metabolism of Debrisoquin.[6] Verify if the subject is taking any other medications that could interfere with the test. For example, potent CYP2D6 inhibitors like quinidine can significantly impact the results.[7]
-
Genetic Factors: Even within the "extensive metabolizer" group, there is a wide range of metabolic capacity due to different CYP2D6 alleles.[8] Genotyping for common CYP2D6 alleles can help to explain some of the observed variability.[9]
-
Analytical Errors: Issues with the analytical method, such as incomplete extraction or chromatographic problems, can lead to inaccurate quantification of Debrisoquin and its metabolite.
-
-
-
Q: I have a subject with a genotype that predicts an extensive metabolizer phenotype, but the phenotyping test indicates a poor metabolizer. Why is there a discrepancy?
-
A: This is a known phenomenon referred to as phenocopying. It can occur due to:
-
Inhibition by Concomitant Medications: The subject may be taking a medication that strongly inhibits CYP2D6, making them a "phenotypic" poor metabolizer despite their genotype.
-
Presence of Rare or Unidentified Genetic Variants: Standard genotyping panels may not detect all rare mutations in the CYP2D6 gene that can lead to reduced enzyme function.[10]
-
Environmental Factors: While less common for CYP2D6, certain environmental factors can influence drug metabolism.
-
-
Issue 2: Analytical challenges in measuring Debrisoquin and 4-hydroxydebrisoquine.
-
Q: What are the recommended analytical methods for quantifying Debrisoquin and its metabolite?
-
A: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used and reliable methods.[11][12][13] These methods offer good sensitivity and specificity for accurately measuring the parent drug and its metabolite in urine.
-
-
Q: I am experiencing poor peak resolution or interfering peaks in my chromatogram. How can I resolve this?
-
A:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve separation.
-
Sample Preparation: Employ a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to effectively remove interfering substances from the urine matrix.
-
Use of an Internal Standard: Incorporating an internal standard can help to correct for variations in extraction efficiency and injection volume.
-
-
Data Presentation
Table 1: Typical Metabolic Ratios (MR) for Different CYP2D6 Phenotypes in Caucasian Populations.
| Phenotype | Metabolic Ratio (MR) Range |
| Poor Metabolizer (PM) | > 12.6 |
| Extensive Metabolizer (EM) | < 12.6 |
| Ultrarapid Metabolizer (UM) | ≤ 0.2 |
Note: These values can vary between different ethnic populations. It is recommended to establish reference ranges for the specific population being studied.
Table 2: Kinetic Parameters of Debrisoquin 4-hydroxylation by CYP2D6 and CYP1A1. [7]
| Enzyme | Apparent Km (μM) | Vmax (pmol/min/pmol of P450) |
| CYP2D6 | 12.1 | 18.2 |
| CYP1A1 | 23.1 | 15.2 |
Experimental Protocols
Detailed Methodology for Debrisoquin Phenotyping Test
-
Subject Preparation:
-
Subjects should fast overnight before the test.
-
A baseline urine sample may be collected.
-
Subjects should refrain from taking any non-essential medications for a period determined by the study protocol, typically at least one week, to avoid drug interactions. A detailed medication history must be recorded.
-
-
Drug Administration:
-
A single oral dose of 10 mg of Debrisoquine sulphate is administered to the subject with a glass of water.[14]
-
-
Urine Collection:
-
All urine produced over the next 8 hours is collected in a container with a preservative (e.g., sodium metabisulfite) to prevent degradation of the analytes. The total volume of urine is recorded.
-
-
Sample Processing and Storage:
-
An aliquot of the 8-hour urine collection is taken and stored at -20°C or lower until analysis.
-
-
Analytical Quantification (Example using HPLC-UV):
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw the urine sample to room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a specific volume of the urine sample (e.g., 1 mL) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Debrisoquin and 4-hydroxydebrisoquine with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.[11]
-
Quantification: Create a standard curve using known concentrations of Debrisoquin and 4-hydroxydebrisoquine to determine the concentrations in the urine samples.
-
-
-
Data Analysis:
-
Calculate the Metabolic Ratio (MR) using the concentrations of Debrisoquin and 4-hydroxydebrisoquine determined from the HPLC analysis.
-
Classify the subject's phenotype based on the calculated MR.
-
Mandatory Visualizations
Caption: Metabolic pathway of Debrisoquin.
Caption: Workflow for Debrisoquin phenotyping.
References
- 1. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ultrarapid hydroxylation of debrisoquine in a Swedish population. Analysis of the molecular genetic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid high-performance liquid chromatographic method for determination of debrisoquine and 4-hydroxy-debrisoquine in urine for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Debrisoquin Hydrobromide Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Debrisoquin hydrobromide and its primary metabolite, 4-hydroxydebrisoquine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Debrisoquin?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of Debrisoquin, endogenous components from biological matrices like plasma or urine can interfere with the ionization of Debrisoquin and its metabolites in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[2]
Q2: What are the common sources of matrix effects in Debrisoquin bioanalysis?
A2: The most common sources of matrix effects in biological samples are phospholipids from cell membranes, which are particularly problematic in plasma samples.[3] Other sources include salts, endogenous metabolites, and dosing vehicles. For Debrisoquin analysis, which often involves basic compounds, the mobile phase composition and pH can also play a significant role in the extent of matrix effects.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my Debrisoquin assay?
A3: The two primary methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[2] The post-column infusion method provides a qualitative assessment of where ion suppression or enhancement occurs during the chromatographic run. The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a post-spiked matrix sample to its response in a neat solution.[5]
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to compensate for matrix effects?
A4: While a SIL-IS is the gold standard for compensating for matrix effects due to its similar physicochemical properties to the analyte, it may not always be a complete solution.[6] Severe and non-uniform matrix effects across different samples or calibration standards can still lead to biased results.[6] Therefore, it is crucial to minimize matrix effects as much as possible through proper sample preparation and chromatography, rather than relying solely on the internal standard for correction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of Debrisoquin and 4-hydroxydebrisoquine.
Problem 1: Poor reproducibility of quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix. A high coefficient of variation (CV%) in the matrix factor indicates significant lot-to-lot variability.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. If using protein precipitation (PPT), consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering components like phospholipids.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Debrisoquin and its metabolites from the regions of ion suppression. This may involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient profile.
-
Problem 2: Low analyte recovery.
-
Possible Cause: Inefficient extraction of Debrisoquin or its metabolites from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Extraction pH: Debrisoquin is a basic compound. Ensure the pH of the sample is optimized during extraction to maximize its recovery. For SPE, this may involve adjusting the pH of the loading, washing, and elution solutions.
-
Select Appropriate SPE Sorbent: For basic compounds like Debrisoquin, cation exchange or mixed-mode SPE sorbents can provide better retention and subsequent elution, leading to higher recovery.[7]
-
Evaluate LLE Parameters: If using liquid-liquid extraction, experiment with different organic solvents and pH conditions to improve the partitioning of Debrisoquin and its metabolites into the organic phase.
-
Problem 3: Ion suppression observed at the retention time of Debrisoquin or 4-hydroxydebrisoquine.
-
Possible Cause: Co-elution of endogenous matrix components, most likely phospholipids.
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE plates or by optimizing the LLE procedure.[8]
-
Chromatographic Separation: Modify the LC method to shift the retention times of the analytes away from the phospholipid elution zone. A shallower gradient or a different organic modifier might be effective.
-
Divert Flow: If the ion suppression is severe and cannot be chromatographically resolved, consider using a divert valve to direct the flow from the column to waste during the elution of the highly interfering components.
-
Experimental Protocols
Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol provides a quantitative evaluation of the matrix effect.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final extract.
-
Set C (Spiked Matrix): Spike the analyte and IS into the biological matrix at the beginning and process through the entire sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for Debrisoquin bioanalysis.
Methodology:
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by an equilibration buffer (e.g., ammonium acetate buffer, pH 6).
-
Loading: Pre-treat the plasma or urine sample (e.g., by dilution with the equilibration buffer) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a stronger organic wash (e.g., acetonitrile) to remove phospholipids.
-
Elution: Elute Debrisoquin and its metabolites with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery of Debrisoquin and 4-hydroxydebrisoquine using Solid-Phase Extraction from Urine
| Analyte | Recovery (%) | Reference |
| Debrisoquin | > 90% | [7] |
| 4-hydroxydebrisoquine | > 90% | [7] |
Table 2: Matrix Effect Data for a Cocktail of CYP Substrates (Including a CYP2D6 substrate similar to Debrisoquine)
| Biological Matrix | Matrix Effect Range (%) | Reference |
| Plasma | 89.6 - 115 | [9] |
| Urine | 86.0 - 116 | [9] |
Visualizations
Caption: Experimental workflow for Debrisoquin bioanalysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Impact of Renal Function on Debrisoquin Clearance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the influence of renal function on the clearance of Debrisoquin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Debrisoquin clearance?
Debrisoquin is primarily cleared through metabolism by the cytochrome P450 enzyme CYP2D6 in the liver. The main metabolite is 4-hydroxydebrisoquin. The extent of this metabolic conversion is used to determine an individual's CYP2D6 phenotype (e.g., poor, extensive, or ultrarapid metabolizer). While metabolism is the main route of elimination, both Debrisoquin and its metabolites are ultimately excreted by the kidneys.
Q2: How does impaired renal function affect Debrisoquin clearance?
The effect of renal function on Debrisoquin clearance is complex and not fully resolved, with some conflicting findings in the literature. However, a systematic review of various drugs metabolized by CYP2D6 suggests a general trend of decreased clearance with worsening chronic kidney disease (CKD).[1] This indicates that as renal function declines, the metabolic activity of CYP2D6 may also be reduced. One study noted that the Debrisoquin recovery ratio was unchanged by chronic renal failure (CRF), while another study using a different CYP2D6 probe, sparteine, showed a 49% reduction in activity that correlated with the degree of renal insufficiency.[2]
Q3: Why are there conflicting reports on the effect of renal function on Debrisoquin clearance?
The conflicting reports may arise from several factors, including differences in study design, patient populations, and the specific probe drug used to assess CYP2D6 activity. Debrisoquin clearance is also heavily influenced by an individual's CYP2D6 genotype, which can be a significant confounding factor if not accounted for in studies of renal impairment. Furthermore, chronic kidney disease can lead to the accumulation of uremic toxins, which may inhibit metabolic enzymes, but the specific effects on CYP2D6 are still under investigation.
Q4: What is the Debrisoquin metabolic ratio (MR), and how is it used?
The Debrisoquin metabolic ratio (MR) is a key parameter used in phenotyping studies to assess CYP2D6 activity. It is calculated as the urinary concentration of Debrisoquin divided by the urinary concentration of its main metabolite, 4-hydroxydebrisoquin, over a specified time period (typically 8 hours) after a single oral dose of Debrisoquin. A higher MR indicates a slower metabolism and lower CYP2D6 activity (poor metabolizer), while a lower MR suggests a faster metabolism (extensive or ultrarapid metabolizer).
Q5: Should the dose of Debrisoquin be adjusted in patients with renal impairment?
Given that Debrisoquin is primarily used as a probe drug in clinical research and not for therapeutic purposes, specific dosage adjustment guidelines for patients with renal impairment are not well-established. However, for other drugs that are substrates of CYP2D6, dose adjustments are often necessary in patients with severe renal impairment due to the potential for decreased metabolic clearance.[1] Any administration of Debrisoquin to individuals with renal impairment should be done with caution and under close monitoring.
Troubleshooting Guide
Issue: High variability in Debrisoquin metabolic ratios within the same experimental group of renally impaired subjects.
-
Possible Cause 1: Undocumented CYP2D6 genetic polymorphism.
-
Troubleshooting Step: Genotype your study participants for common CYP2D6 alleles. This will allow you to stratify your data by genotype (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) and reduce inter-individual variability.
-
-
Possible Cause 2: Co-administration of interacting medications.
-
Troubleshooting Step: Review and document all concomitant medications the subjects are taking. Many drugs can inhibit or induce CYP2D6 activity, which would alter the Debrisoquin metabolic ratio. Ensure a thorough washout period for any known CYP2D6 inhibitors or inducers before the Debrisoquin challenge.
-
-
Possible Cause 3: Incomplete urine collection.
-
Troubleshooting Step: Reinforce the importance of complete and accurately timed urine collection with study participants and staff. Provide clear instructions and appropriate collection containers. Any missed samples during the collection period will lead to inaccurate metabolic ratio calculations.
-
Issue: Unexpectedly low Debrisoquin metabolic ratios in subjects with severe renal impairment.
-
Possible Cause: Induction of CYP2D6 by other factors.
-
Troubleshooting Step: While counterintuitive, investigate if any co-administered drugs or other clinical factors in your study population could be inducing CYP2D6 activity. This is less common than inhibition but should be considered.
-
Data Presentation
While specific data for Debrisoquin clearance across defined stages of renal impairment is limited, the following table illustrates the general trend of decreased clearance for drugs that are substrates of CYP2D6 as renal function declines. This information is based on a systematic review and provides a useful reference for the expected impact on Debrisoquin.[1]
| Renal Function Category | Creatinine Clearance (mL/min) | Typical Change in Clearance of CYP2D6 Substrates |
| Normal | > 80 | No change |
| Mild Impairment | 50-80 | Minimal to no significant change |
| Moderate Impairment | 30-50 | Potential for mild to moderate decrease in clearance |
| Severe Impairment | < 30 | Likely moderate to significant decrease in clearance |
| End-Stage Renal Disease (ESRD) | < 15 or on dialysis | Significant decrease in clearance expected |
Note: This table represents a general trend for CYP2D6 substrates and is for illustrative purposes. The actual magnitude of the effect can vary depending on the specific drug and patient characteristics.
Experimental Protocols
Debrisoquin Phenotyping Protocol
This protocol is a standard method for assessing in vivo CYP2D6 activity using Debrisoquin.
-
Subject Preparation:
-
Subjects should fast overnight before the administration of Debrisoquin.
-
A washout period for any medications known to inhibit or induce CYP2D6 should be implemented. The duration of the washout will depend on the half-life of the potentially interacting drug.
-
-
Debrisoquin Administration:
-
Administer a single oral dose of 10 mg of Debrisoquin sulphate with a glass of water.
-
-
Urine Collection:
-
Empty the bladder immediately before Debrisoquin administration (this urine is discarded).
-
Collect all urine for a period of 8 hours following the administration of Debrisoquin.
-
Record the total volume of urine collected over the 8-hour period.
-
-
Sample Processing and Analysis:
-
Take an aliquot of the collected urine and store it at -20°C or lower until analysis.
-
Analyze the urine samples for the concentrations of Debrisoquin and 4-hydroxydebrisoquin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of Metabolic Ratio (MR):
-
Calculate the MR using the following formula:
-
MR = (Urinary concentration of Debrisoquin) / (Urinary concentration of 4-hydroxydebrisoquin)
-
-
Visualizations
Caption: Debrisoquin metabolism and the influence of renal function.
Caption: Experimental workflow for Debrisoquin phenotyping.
References
Validation & Comparative
Debrisoquin vs. Dextromethorphan: A Comparative Guide to CYP2D6 Probes
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 20% of clinically used drugs.[1] Its activity varies significantly among individuals, primarily due to extensive genetic polymorphism, which can lead to adverse drug reactions or therapeutic failures.[2][3] Accurate assessment of an individual's CYP2D6 metabolic capacity, or "phenotyping," is therefore crucial in both clinical practice and drug development. This is achieved using probe drugs, compounds that are selectively metabolized by a specific enzyme. For decades, debrisoquin and dextromethorphan have been the most established and utilized probes for determining CYP2D6 phenotype.[2][4][5]
This guide provides an objective comparison of debrisoquin and dextromethorphan as CYP2D6 phenotyping probes, supported by experimental data and detailed methodologies.
Performance Comparison at a Glance
A direct comparison of the metabolic ratios from 20 male cancer patients showed a significant correlation between the debrisoquin metabolic ratio and the dextromethorphan metabolic ratio (R² = 0.58).[6] All individuals identified as poor metabolizers (PMs) with debrisoquin were also correctly identified using dextromethorphan.[6]
| Feature | Debrisoquin | Dextromethorphan |
| Primary Metabolic Pathway | 4-hydroxylation | O-demethylation |
| Primary Metabolite | 4-hydroxydebrisoquine | Dextrorphan (DXO) |
| Other CYP Involvement | Minimal | CYP3A4 (N-demethylation)[7][8] |
| Metabolic Ratio (MR) for PM Phenotype | > 12.6[9] | > 0.3[6][9][10] |
| Typical Oral Dose | 10 mg[6] | 20-60 mg[6][11] |
| Advantages | - "Gold standard" with extensive historical data- Highly specific to CYP2D6 | - Readily available as an over-the-counter drug- Good safety profile at probe doses- Can be used for plasma, urine, or breath tests[9][11] |
| Disadvantages | - Largely withdrawn from clinical use[2][4]- Limited availability for research | - Metabolism also involves CYP3A4, which can be a confounding factor[7][8]- Potential for drug-drug interactions affecting results[12][13] |
Metabolic Pathways
Debrisoquin Metabolism
Debrisoquin is primarily and almost exclusively metabolized by CYP2D6 through hydroxylation to its main metabolite, 4-hydroxydebrisoquine.[3][14] The simplicity of this pathway makes it a highly specific probe for CYP2D6 activity. The discovery of polymorphism in debrisoquine hydroxylation was a foundational event in the study of pharmacogenetics.[1][15]
Metabolic pathway of Debrisoquin.
Dextromethorphan Metabolism
Dextromethorphan (DM) has a more complex metabolic profile. Its main metabolic route, O-demethylation to the active metabolite dextrorphan (DXO), is catalyzed predominantly by CYP2D6.[7][12][16] This pathway is the basis for its use as a CYP2D6 probe. However, a parallel pathway, N-demethylation to 3-methoxymorphinan (MEM), is primarily catalyzed by CYP3A4.[7][8] Both DXO and MEM are further metabolized to 3-hydroxymorphinan (HYM), which can also be formed via CYP2D6 activity.[8][17]
Metabolic pathways of Dextromethorphan.
Experimental Protocols
Phenotyping protocols aim to determine the metabolic ratio (MR), calculated as the amount of parent drug divided by the amount of the CYP2D6-dependent metabolite.[9]
Debrisoquin Phenotyping Protocol (Urine)
-
Administration: Administer a single oral dose of 10 mg debrisoquine sulphate to the subject after an overnight fast.[6]
-
Sample Collection: Collect all urine produced over a specified period, typically 8 to 12 hours post-administration.[6][9]
-
Sample Preparation: Measure the total urine volume. An aliquot is typically subjected to acid hydrolysis to deconjugate any metabolites. This is followed by extraction using an organic solvent.
-
Analysis: Analyze the concentrations of debrisoquin and 4-hydroxydebrisoquine in the urine extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]
-
Calculation: Calculate the Metabolic Ratio (MR) as: (molar concentration of debrisoquin) / (molar concentration of 4-hydroxydebrisoquine).
-
Phenotype Assignment:
-
Poor Metabolizer (PM): MR > 12.6
-
Extensive Metabolizer (EM): MR ≤ 12.6
-
Ultrarapid Metabolizer (UM): A subset of EMs with very low MRs, often between 0.01 and 0.15.[15]
-
Dextromethorphan Phenotyping Protocol (Urine/Plasma)
-
Administration: Administer a single oral dose of 20-60 mg dextromethorphan hydrobromide.[6][11]
-
Sample Collection:
-
Sample Preparation: Similar to the debrisoquine protocol, urine samples may undergo hydrolysis and extraction. Plasma/serum samples are typically subjected to protein precipitation followed by extraction.
-
Analysis: Analyze the concentrations of dextromethorphan and dextrorphan using HPLC.[10]
-
Calculation: Calculate the Metabolic Ratio (MR) as: (molar concentration of dextromethorphan) / (molar concentration of dextrorphan).
-
Phenotype Assignment (Urine):
Comparative Experimental Workflow
The following diagram illustrates the generalized workflow for CYP2D6 phenotyping using either probe drug.
Generalized workflow for CYP2D6 phenotyping.
Discussion
Sensitivity and Specificity
Both debrisoquin and dextromethorphan are considered excellent probes for CYP2D6 phenotyping.[2] Studies directly comparing the two have found a strong correlation in their metabolic ratios, indicating that dextromethorphan can be reliably substituted for debrisoquin.[6] In a study of 20 individuals, all five debrisoquin-phenotyped PMs were also identified as PMs using dextromethorphan.[6] However, the involvement of CYP3A4 in dextromethorphan's metabolism can be a potential confounding factor, especially when studying drug-drug interactions involving CYP3A4 inhibitors or inducers.
Genetic Polymorphism
The genetic basis for the debrisoquine/sparteine polymorphism is well-established, with numerous CYP2D6 alleles identified that result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[3][15] Genotyping can predict phenotype with high accuracy (around 99% in some populations).[18] Dextromethorphan metabolism is similarly affected by these genetic variations, with poor metabolizers showing a significantly longer elimination half-life (e.g., 29.5 hours) compared to extensive metabolizers (e.g., 2-4 hours).[7][16]
Drug-Drug Interactions (DDI)
A key consideration in phenotyping is the potential for co-administered drugs to inhibit or induce CYP2D6 activity, a process known as phenoconversion.[19] For example, potent CYP2D6 inhibitors like quinidine or paroxetine can make a genotypic extensive metabolizer appear as a phenotypic poor metabolizer.[11][16][19] Because dextromethorphan is also a substrate for CYP3A4, its metabolism can be affected by a wider range of drugs that interact with this enzyme, adding a layer of complexity not typically seen with debrisoquin.[12]
Conclusion
Both debrisoquin and dextromethorphan are highly effective and well-validated probe drugs for CYP2D6 phenotyping. Debrisoquine remains the historical gold standard due to its high specificity for CYP2D6. However, its limited availability has made it impractical for routine use.[2][4]
Dextromethorphan has emerged as the preferred and more practical probe drug in modern research and clinical settings. Its wide availability, established safety profile at test doses, and the flexibility of using urine, plasma, or even breath samples for analysis make it a versatile tool.[9][12] Researchers using dextromethorphan must, however, remain cognizant of its secondary metabolic pathway via CYP3A4 and account for potential drug-drug interactions that could influence phenotyping results.
References
- 1. A Review of the Important Role of CYP2D6 in Pharmacogenomics | MDPI [mdpi.com]
- 2. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P-450IID6 phenotyping in cancer patients: debrisoquin and dextromethorphan as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] CYP2D6 phenotyping with dextromethorphan. | Semantic Scholar [semanticscholar.org]
- 11. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP2D6 Genotype Phenotype Discordance Due to Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sequencing.com [sequencing.com]
- 15. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of dextrorphan by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the CYP2D6 gene in relation to debrisoquin and desipramine hydroxylation in a Swedish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Debrisoquin and Sparteine for CYP2D6 Phenotyping
For Researchers, Scientists, and Drug Development Professionals
The polymorphic cytochrome P450 enzyme, CYP2D6, plays a crucial role in the metabolism of a significant portion of clinically used drugs.[1] Accurate determination of an individual's CYP2D6 metabolic phenotype—ranging from poor to ultrarapid metabolizers—is paramount for personalized medicine, ensuring drug efficacy and minimizing adverse reactions.[2] Debrisoquin and sparteine have historically been the primary probe drugs used for in vivo CYP2D6 phenotyping. This guide provides a detailed comparison of these two compounds, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
Performance and Characteristics: A Tabular Comparison
The following tables summarize the key quantitative parameters for debrisoquin and sparteine in CYP2D6 phenotyping.
| Parameter | Debrisoquin | Sparteine | Reference(s) |
| Primary Metabolite | 4-hydroxydebrisoquine | Dehydrosparteines (2- and 5-) | [3],[4] |
| CYP2D6 Phenotype | Poor Metabolizer (PM) | MR > 12.6 | MR > 20 |
| Extensive Metabolizer (EM) | MR < 12.6 | MR < 20 | |
| Typical Oral Dose | 10 mg | 50 mg | [5],[6] |
| Urine Collection Period | 8 hours post-dose | 12 hours post-dose | [3],[6] |
| Analytical Method | HPLC, GC-MS | GC-MS | [7],[4] |
Table 1: Key Phenotyping Parameters
| Adverse Effect | Debrisoquin | Sparteine | Reference(s) |
| Primary Concerns | Hypotension, dizziness | Uterine contractions, blurred vision, headache | [3],[8] |
| Neurological | Not commonly reported | Can cause neuronal necrosis in high doses | [8] |
| Cardiovascular | Orthostatic hypotension | Can have anti-arrhythmic effects | [3],[8] |
Table 2: Reported Adverse Effects as Probe Drugs
Experimental Protocols
Accurate CYP2D6 phenotyping relies on standardized experimental procedures. Below are detailed methodologies for both debrisoquin and sparteine.
Debrisoquin Phenotyping Protocol
-
Subject Preparation: Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study. A baseline urine sample may be collected.
-
Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered with water.[5]
-
Urine Collection: All urine is collected for a period of 8 hours following drug administration.[3] The total volume is recorded.
-
Sample Processing and Analysis: A urine aliquot is stored at -20°C until analysis. The concentrations of debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, are determined using a validated HPLC or GC-MS method.[7]
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[3]
Sparteine Phenotyping Protocol
-
Subject Preparation: Similar to the debrisoquin protocol, subjects should avoid medications that modulate CYP2D6 activity.
-
Drug Administration: A single oral dose of 50 mg of sparteine sulfate is administered.[6]
-
Urine Collection: Urine is collected for a 12-hour period post-administration.[6]
-
Sample Processing and Analysis: Urine samples are processed and analyzed, typically by GC-MS, to quantify sparteine and its metabolites, 2-dehydrosparteine and 5-dehydrosparteine.[4]
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the ratio of the concentration of sparteine to the sum of the concentrations of 2- and 5-dehydrosparteine.[4]
Metabolic Pathways and Visualizations
The metabolic pathways of debrisoquin and sparteine are predominantly governed by CYP2D6. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Metabolic pathway of debrisoquin via CYP2D6.
References
- 1. CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sequencing.com [sequencing.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Influence of CYP2D6 genotype and medication on the sparteine metabolic ratio of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidative metabolism of sparteine in the Cuna Amerindians of Panama: absence of evidence for deficient metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of brain areas sensitive to the toxic effects of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CYP2D6 Phenotyping: Debrisoquine vs. Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used phenotyping assays for determining Cytochrome P450 2D6 (CYP2D6) enzyme activity: the debrisoquine and dextromethorphan assays. Understanding an individual's CYP2D6 metabolic capacity is crucial in drug development and personalized medicine, as this enzyme is responsible for the metabolism of approximately 25% of clinically used drugs.[1] Variations in CYP2D6 activity can significantly impact a drug's efficacy and toxicity.
This document offers a detailed examination of the experimental protocols for each assay, a comparative analysis of their performance based on experimental data, and an overview of the genetic basis for the observed phenotypic differences.
Comparison of CYP2D6 Phenotyping Assays
The debrisoquine and dextromethorphan phenotyping assays are both used to classify individuals into one of four metabolizer phenotypes: Poor Metabolizer (PM), Intermediate Metabolizer (IM), Extensive Metabolizer (EM), and Ultrarapid Metabolizer (UM).[2][3] The classification is based on the metabolic ratio (MR), which is the ratio of the administered drug to its primary metabolite excreted in the urine.
| Feature | Debrisoquine Assay | Dextromethorphan Assay | Genotyping Assay |
| Probe Drug | Debrisoquine | Dextromethorphan | Not Applicable |
| Primary Metabolite | 4-hydroxydebrisoquine | Dextrorphan | Not Applicable |
| Primary Enzyme | CYP2D6 | CYP2D6 | Not Applicable |
| Sample | Urine | Urine, Plasma, or Saliva | Blood or Saliva |
| Methodology | Phenotyping | Phenotyping | Genotyping |
Quantitative Data Summary
The following tables summarize the metabolic ratios used to define CYP2D6 phenotypes for both debrisoquine and dextromethorphan, as well as the prevalence of these phenotypes in various populations.
Table 2.1: Metabolic Ratio (MR) Cut-off Values for Phenotype Determination
| Phenotype | Debrisoquine MR (Debrisoquine/4-hydroxydebrisoquine) | Dextromethorphan MR (Dextromethorphan/Dextrorphan) |
| Poor Metabolizer (PM) | > 12.6[4] | > 0.3[1][5] |
| Intermediate Metabolizer (IM) | 0.1 - 12.6 | - |
| Extensive Metabolizer (EM) | < 12.6[4] | < 0.3[5] |
| Ultrarapid Metabolizer (UM) | Very low MR | Very low MR |
Table 2.2: Frequency of CYP2D6 Phenotypes in Different Ethnic Populations
| Ethnicity | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Extensive (Normal) Metabolizers (NM) | Ultrarapid Metabolizers (UM) |
| Caucasians | 5-10%[4] | 2-11% | 67-90% | 1-10% |
| Asians | 0-1% | 30-45% | 50-70% | 1-2% |
| Africans/African Americans | 2-7%[4] | 2-9% | 67-90% | 3-29% |
Experimental Protocols
Below are detailed methodologies for the debrisoquine and dextromethorphan phenotyping assays.
Debrisoquine Phenotyping Assay Protocol
This protocol is a standard method for determining CYP2D6 phenotype using debrisoquine.
Workflow Diagram:
Caption: Debrisoquine Phenotyping Workflow
Methodology:
-
Subject Preparation: Subjects should fast overnight before the administration of debrisoquine.
-
Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered to the subject.[6]
-
Urine Collection: All urine is collected for a period of 8 hours following drug administration.[4]
-
Sample Analysis: The concentrations of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in the urine sample are quantified using High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]
-
HPLC Conditions:
-
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the urinary concentration of debrisoquine divided by the urinary concentration of 4-hydroxydebrisoquine.
-
Phenotype Determination: The subject's CYP2D6 phenotype is determined based on the calculated MR value (see Table 2.1).
Dextromethorphan Phenotyping Assay Protocol
This protocol outlines the procedure for CYP2D6 phenotyping using dextromethorphan.
Workflow Diagram:
Caption: Dextromethorphan Phenotyping Workflow
Methodology:
-
Drug Administration: A single oral dose of 15 mg to 40 mg of dextromethorphan hydrobromide is administered to the subject.[5][11]
-
Urine Collection: All urine is collected for a period of 8 to 10 hours after drug administration.[5][11]
-
Sample Analysis: The concentrations of dextromethorphan and its main metabolite, dextrorphan, in the urine are quantified using HPLC.[12][13][14][15][16]
-
HPLC Conditions:
-
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the molar concentration ratio of dextromethorphan to dextrorphan in the urine.
-
Phenotype Determination: The subject's CYP2D6 phenotype is determined based on the calculated MR value (see Table 2.1).
Genetic Basis of CYP2D6 Polymorphism
The variability in CYP2D6 enzyme activity is primarily due to genetic polymorphisms in the CYP2D6 gene. Over 100 different alleles have been identified, each affecting the enzyme's function in different ways.
Debrisoquine Metabolism Pathway
The primary metabolic pathway for debrisoquine is 4-hydroxylation, catalyzed by the CYP2D6 enzyme.
Caption: Debrisoquine Metabolism
CYP2D6 Allele Function
The functionality of the CYP2D6 enzyme is determined by the combination of alleles an individual carries. Table 4.1 provides a classification of common CYP2D6 alleles based on their impact on enzyme function.
Table 4.1: Function of Common CYP2D6 Alleles
| Allele Function | Associated Alleles |
| Normal Function | 1, *2, *35 |
| Decreased Function | 9, 10, *17, *29, *41 |
| No Function | 3, 4, *5 (gene deletion), *6 |
| Increased Function | 1xN, *2xN (gene duplication) |
Source: Adapted from CPIC guidelines.[17]
An individual's phenotype is predicted based on their diplotype (the combination of two alleles). An activity score is calculated by assigning a value to each allele (e.g., normal function = 1, decreased function = 0.5, no function = 0) and summing the values.[17]
Comparison of Phenotyping with Genotyping
While phenotyping directly measures enzyme activity, genotyping determines the genetic makeup that underlies this activity.
Logical Relationship Diagram:
References
- 1. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 - Wikipedia [en.wikipedia.org]
- 3. ashp.org [ashp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of dextromethorphan metabolizer phenotype in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. High-performance liquid chromatography determination of dextromethorphan and dextrorphan for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a chemical hydrolysis method for dextromethorphan and dextrophan determination in urine samples: application to the assessment of CYP2D6 activity in fibromyalgia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Correlation Between Debrisoquine Phenotype and CYP2D6 Genotype: A Comparative Guide
This guide provides a comprehensive comparison of debrisoquine metabolic phenotypes and their corresponding Cytochrome P450 2D6 (CYP2D6) genotypes. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to elucidate this critical pharmacogenetic relationship. The metabolism of debrisoquine, a probe drug for CYP2D6 activity, is highly dependent on the genetic makeup of the CYP2D6 gene, leading to significant inter-individual variability in drug response. Understanding this correlation is paramount for personalized medicine and optimizing drug development.
Data Presentation: Genotype-Phenotype Correlation
The correlation between the CYP2D6 genotype and the debrisoquine phenotype is quantitatively assessed by the debrisoquine metabolic ratio (MR), which is the ratio of debrisoquine to its main metabolite, 4-hydroxydebrisoquine, measured in urine. A higher MR indicates slower metabolism. The CYP2D6 genotype is translated into a predicted phenotype using an activity score (AS), where each allele is assigned a value based on its function (e.g., normal function = 1, decreased function = 0.5, and no function = 0). The sum of the values for both alleles gives the diplotype's activity score.[1][2]
Phenotypes are generally categorized as follows:
-
Poor Metabolizers (PM): Activity Score of 0.[1]
-
Intermediate Metabolizers (IM): Activity Score of 0.25 to 1.[1]
-
Normal Metabolizers (NM): Activity Score of 1.25 to 2.25.[1]
-
Ultrarapid Metabolizers (UM): Activity Score greater than 2.25.[1]
The following tables summarize the quantitative relationship between CYP2D6 genotype, activity score, and debrisoquine metabolic ratio.
Table 1: CYP2D6 Allele Function and Activity Score
| Allele Function | Activity Score Value | Example Alleles |
| Normal Function | 1.0 | 1, *2, *35 |
| Decreased Function | 0.5 | 9, 10, *17, *29, *41 |
| No Function | 0 | 3, *4, *5, *6 |
Source: Adapted from various pharmacogenetic resources.
Table 2: Correlation of CYP2D6 Activity Score with Debrisoquine Metabolic Ratio (MR)
| Predicted Phenotype | Activity Score | Mean Debrisoquine MR (± SD) |
| Poor Metabolizer (PM) | 0 | > 12.6 |
| Intermediate Metabolizer (IM) | 1.0 | 1.5 (± 1.6) |
| Normal Metabolizer (NM) | 2.0 | 0.7 (± 1.0) |
| Ultrarapid Metabolizer (UM) | >2.0 | < 0.1 |
Data synthesized from multiple studies in Caucasian populations. MR values can vary between populations.[3]
Table 3: Debrisoquine Metabolic Ratio (MR) for Specific CYP2D6 Genotypes
| Genotype | Predicted Phenotype | Mean Debrisoquine MR |
| 1/1 | Normal Metabolizer | 0.56 |
| 1/2 | Normal Metabolizer | 0.59 |
| 1/17 | Intermediate Metabolizer | 1.45 |
| 17/17 | Intermediate Metabolizer | 3.94 |
| 4/4 (5/5) | Poor Metabolizer | > 12.6 |
| 1/2xN (duplication) | Ultrarapid Metabolizer | Significantly < 1.0 |
Source: Data compiled from clinical studies. Note that 'xN' denotes a gene duplication.[4]
Experimental Protocols
The determination of the debrisoquine phenotype and CYP2D6 genotype involves distinct experimental procedures.
Debrisoquine Phenotyping
This procedure involves the administration of debrisoquine to a subject and subsequent analysis of their urine to determine the metabolic ratio.
1. Subject Preparation and Drug Administration:
-
Subjects should abstain from drugs known to inhibit or induce CYP2D6 for a specified period before the test.
-
A single oral dose of 10 mg of debrisoquine sulphate is administered.[5]
2. Urine Collection:
-
Urine is collected for a period of 8 hours following debrisoquine administration.[6]
-
The total volume of urine is recorded, and an aliquot is stored at -20°C until analysis.
3. Sample Analysis (High-Performance Liquid Chromatography - HPLC):
-
Principle: HPLC is used to separate and quantify debrisoquine and its metabolite, 4-hydroxydebrisoquine, in the urine sample.
-
Sample Preparation: An aliquot of urine is typically subjected to solid-phase extraction to isolate the compounds of interest.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used. The mobile phase composition and gradient are optimized to achieve separation of debrisoquine and 4-hydroxydebrisoquine.
-
Detection: UV detection is often employed for quantification.
-
Calculation: The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined from a standard curve. The metabolic ratio (MR) is then calculated as: MR = [Debrisoquine] / [4-hydroxydebrisoquine]
CYP2D6 Genotyping
Genotyping identifies the specific alleles of the CYP2D6 gene present in an individual's DNA.
1. DNA Extraction:
-
Genomic DNA is extracted from a biological sample, typically peripheral blood leukocytes. Standard DNA extraction kits and protocols are used.
2. Allele-Specific Genotyping (PCR-based methods):
-
Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP):
-
Principle: This method detects single nucleotide polymorphisms (SNPs) that create or abolish a restriction enzyme recognition site.
-
Procedure: A specific region of the CYP2D6 gene is amplified by PCR. The resulting PCR product is then digested with a specific restriction enzyme. The digestion pattern, visualized by gel electrophoresis, reveals the genotype.
-
-
TaqMan® Allelic Discrimination Assay (Real-Time PCR):
-
Principle: This method uses fluorescently labeled probes that are specific to different alleles.
-
Procedure: Real-time PCR is performed with allele-specific probes. The probe that hybridizes to the target DNA is cleaved during amplification, releasing a fluorescent signal. The specific fluorescence detected indicates the allele present.
-
-
Long-Range PCR (for Copy Number Variation - CNV):
-
Principle: This technique is used to detect large-scale genetic variations like gene deletions (CYP2D65) and duplications.
-
Procedure: Specific primers are used to amplify a large fragment of the CYP2D6 gene. The presence, absence, or size of the amplified product indicates the presence of deletions or duplications.[7]
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this guide.
References
- 1. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in Debrisoquin Hydrobromide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Debrisoquin, an adrenergic neuron-blocking agent, is a critical tool in clinical pharmacology, particularly as a probe for phenotyping the activity of the cytochrome P450 enzyme CYP2D6. Immunoassays offer a high-throughput and cost-effective method for quantifying Debrisoquin in biological samples. However, a significant challenge with any immunoassay is the potential for cross-reactivity, where the antibody binds to compounds other than the target analyte, leading to inaccurate results. This guide provides a comprehensive comparison of immunoassay techniques and alternative methods for Debrisoquin analysis, with a focus on understanding and mitigating the impact of cross-reactivity.
Despite a comprehensive search of publicly available scientific literature and commercial resources, specific quantitative cross-reactivity data for commercially available Debrisoquin hydrobromide immunoassays could not be located. The absence of this critical data from manufacturers' package inserts or peer-reviewed publications underscores the importance for researchers to independently validate any immunoassay for its intended use.
The Critical Role of Specificity in Debrisoquin Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to other structurally similar molecules, such as metabolites or co-administered drugs. For Debrisoquin, the primary metabolite is 4-hydroxydebrisoquine, produced by the action of CYP2D6. Other minor hydroxylated metabolites also exist. An immunoassay with significant cross-reactivity to these metabolites would overestimate the concentration of the parent drug, leading to misinterpretation of the patient's metabolic phenotype.
Illustrative Cross-Reactivity Data
To aid researchers in their evaluation of immunoassays, the following table provides a hypothetical representation of how cross-reactivity data for a Debrisoquin immunoassay should be presented. It is crucial to note that the following data is for illustrative purposes only and does not represent any specific commercially available assay.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Debrisoquin | 100 | 100 |
| 4-Hydroxydebrisoquine | 1000 | < 5 |
| Guanoxan | 1000 | < 1 |
| Nortriptyline | 1000 | < 0.5 |
| Codeine | 1000 | < 0.1 |
Hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for a competitive immunoassay and a High-Performance Liquid Chromatography (HPLC) method for Debrisoquin analysis.
Competitive Immunoassay Protocol (Generic)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format for small molecules like Debrisoquin.
-
Coating: Microtiter plate wells are coated with a Debrisoquin-protein conjugate and incubated to allow for binding. The plate is then washed to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline) is added to each well to block any remaining non-specific binding sites. The plate is then washed.
-
Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a primary antibody specific for Debrisoquin. The plate is incubated to allow for competition between the Debrisoquin in the sample and the Debrisoquin conjugate on the plate for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated.
-
Final Wash: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Debrisoquin in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Debrisoquin in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a highly specific and sensitive alternative to immunoassays for the quantification of Debrisoquin and its metabolites.
-
Sample Preparation: Urine or plasma samples are subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Debrisoquin and its metabolites from the biological matrix.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the analytes based on their hydrophobicity. A gradient elution may be employed to optimize the separation.
-
Detection: The separated compounds are detected using a UV detector at a specific wavelength (e.g., 210 nm) or a fluorescence detector for enhanced sensitivity. Mass spectrometry (LC-MS) can also be used for highly specific and sensitive detection.
-
Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of a known concentration of a standard. An internal standard is typically used to correct for variations in extraction efficiency and injection volume.
Method Comparison: Immunoassay vs. HPLC
| Feature | Immunoassay | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Potentially lower due to cross-reactivity | High, can separate parent drug from metabolites |
| Sensitivity | Generally high | High, especially with fluorescence or MS detection |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Cost per Sample | Lower | Higher |
| Expertise | Relatively easy to perform with commercial kits | Requires more specialized training and expertise |
| Development Time | Shorter with commercially available kits | Longer, requires method development and validation |
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the immunoassay workflow and the concept of cross-reactivity.
Conclusion and Recommendations
While immunoassays provide a valuable tool for the rapid screening of Debrisoquin, the potential for cross-reactivity necessitates careful validation and data interpretation. In the absence of manufacturer-provided cross-reactivity data, it is imperative that researchers:
-
Thoroughly validate any Debrisoquin immunoassay using a panel of potential cross-reactants, including its major metabolite, 4-hydroxydebrisoquine, and other structurally related compounds.
-
Employ a confirmatory method, such as HPLC or LC-MS/MS, to verify results, especially for critical studies or when unexpected results are obtained.
-
Advocate for greater transparency from manufacturers regarding the analytical specificity of their immunoassay kits.
Inter-laboratory Validation of Debrisoquin Metabolic Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Debrisoquin Metabolic Ratios Across Phenotypes
The debrisoquin metabolic ratio (MR) is calculated as the ratio of unchanged debrisoquin to its primary metabolite, 4-hydroxydebrisoquine, excreted in the urine over a specified period, typically 8 hours, following a single oral dose of debrisoquin.[1] This ratio serves as a quantitative measure of an individual's CYP2D6 enzyme activity. Based on the MR, individuals can be categorized into distinct phenotype groups, which is crucial for predicting drug response and potential adverse events for drugs metabolized by CYP2D6.
The table below summarizes the typical debrisoquin metabolic ratio ranges for different CYP2D6 metabolizer phenotypes as established in Caucasian populations.[1] It is important to note that these ranges can vary between different ethnic populations.
| Phenotype | Debrisoquin Metabolic Ratio (MR) Range | Description |
| Poor Metabolizer (PM) | > 12.6 | Individuals with two deficient CYP2D6 alleles, leading to significantly reduced or absent enzyme activity. They are at a higher risk of adverse drug reactions.[1] |
| Extensive Metabolizer (EM) | < 12.6 | Individuals with at least one functional CYP2D6 allele, representing the "normal" enzyme activity. This group constitutes the majority of the population.[1] |
| Intermediate Metabolizer (IM) | (Often falls within the EM range) | Individuals with decreased CYP2D6 enzyme activity compared to EMs, often due to carrying one reduced-function allele and one non-functional allele. |
| Ultrarapid Metabolizer (UM) | (Often falls within the EM range) | Individuals with multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity. They may experience therapeutic failure at standard doses. |
Experimental Protocol for Debrisoquin Phenotyping
The following protocol represents a synthesized methodology based on common practices reported in the scientific literature for determining the debrisoquin metabolic ratio.
1. Subject Selection and Preparation:
-
Subjects should be healthy volunteers.
-
A detailed medical history should be obtained, including information on concomitant medications to avoid drugs that are known inhibitors or inducers of CYP2D6.
-
Subjects should abstain from alcohol and caffeine for at least 24 hours before the study.
2. Drug Administration:
-
A single oral dose of 10 mg debrisoquin sulphate is administered to the subject.[2]
3. Urine Collection:
-
Urine is collected for 8 hours following the administration of debrisoquin.[1]
-
The total volume of urine is measured, and an aliquot is stored at -20°C or lower until analysis.
4. Analytical Methodology:
-
The concentrations of debrisoquin and 4-hydroxydebrisoquine in the urine samples are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or Gas Chromatography (GC).[3]
5. Calculation of Metabolic Ratio:
-
The metabolic ratio (MR) is calculated using the following formula: MR = Molar concentration of Debrisoquin / Molar concentration of 4-hydroxydebrisoquine
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the typical experimental workflow for debrisoquin phenotyping and the metabolic pathway of debrisoquin.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Debrisoquin's Role in Pharmacogenetics: A Comparative Guide to CYP2D6 Phenotyping
Debrisoquin, an antihypertensive agent, has historically served as a cornerstone in the field of pharmacogenetics, particularly in the characterization of the polymorphic cytochrome P450 enzyme, CYP2D6. Its use as a probe drug has been instrumental in identifying different metabolic phenotypes, thereby providing crucial insights into interindividual variations in drug response.[1][2][3] This guide provides a comprehensive overview of the justification for using debrisoquin in pharmacogenetic studies, compares it with alternative probes, and presents detailed experimental protocols and data.
The Foundation of CYP2D6 Phenotyping
The metabolism of debrisoquin is primarily mediated by the CYP2D6 enzyme, which catalyzes its hydroxylation to 4-hydroxydebrisoquine.[4][5][6] The efficiency of this metabolic conversion varies significantly among individuals due to genetic polymorphisms in the CYP2D6 gene.[2][7] This variation forms the basis of the debrisoquin phenotyping test, which classifies individuals into distinct metabolizer groups.[1][3]
The key metric used for this classification is the Metabolic Ratio (MR) , calculated as the ratio of unchanged debrisoquin to its 4-hydroxy metabolite excreted in the urine over a specific period, typically 8 hours, after a single oral dose.[4][8]
Metabolizer Phenotypes
Based on the debrisoquin MR, individuals can be categorized into the following phenotypes:
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity, leading to a high MR. They are at an increased risk of adverse drug reactions from medications metabolized by CYP2D6.
-
Intermediate Metabolizers (IMs): This group exhibits decreased CYP2D6 activity compared to extensive metabolizers.
-
Extensive Metabolizers (EMs): This is the "normal" phenotype with fully functional CYP2D6 activity and an intermediate MR.
-
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, resulting in very high enzyme activity and a very low MR. They may experience therapeutic failure with standard doses of drugs metabolized by CYP2D6.[1][3]
Comparison with Alternative CYP2D6 Probes
While debrisoquin has been a prototypic probe, other drugs have also been used to assess CYP2D6 activity. The following table compares debrisoquin with notable alternatives.
| Probe Drug | Primary Metabolite | Key Advantages | Key Disadvantages |
| Debrisoquin | 4-hydroxydebrisoquine | - Well-established and extensively studied[1][3]- Clear bimodal distribution of MR values in Caucasian populations, making phenotype classification straightforward[4] | - Limited availability as a therapeutic drug[9]- Potential for hypotensive side effects, requiring careful monitoring[10] |
| Sparteine | Dehydrosparteine | - Good correlation with debrisoquin MR[11]- May be more discriminating in distinguishing metabolizers[11] | - No longer widely available for clinical use |
| Dextromethorphan | Dextrorphan | - Readily available over-the-counter- Considered one of the best current phenotyping drugs[9] | - Metabolism also involves other enzymes to a lesser extent- Assessment of the best metric is still ongoing[9] |
| Metoprolol | α-hydroxymetoprolol | - Commonly used cardiovascular drug | - Weaker correlation with debrisoquin MR compared to other probes[12]- Pharmacokinetics are not consistently related to debrisoquin polymorphism[13] |
Quantitative Data Summary
The following table summarizes typical Metabolic Ratio (MR) values for debrisoquin phenotyping in Caucasian populations.
| Phenotype | Debrisoquin Metabolic Ratio (MR) |
| Poor Metabolizer (PM) | > 12.6[4] |
| Extensive Metabolizer (EM) | < 12.6[4] |
| Ultrarapid Metabolizer (UM) | Very low MR (e.g., < 0.1) |
Note: The antimode of 12.6 is a commonly cited value for distinguishing PMs from EMs in Caucasian populations; however, this can vary between different ethnic groups.[4]
Experimental Protocols
Debrisoquin Phenotyping Protocol
This protocol outlines the standardized procedure for determining an individual's CYP2D6 phenotype using debrisoquin.
-
Subject Preparation:
-
Subjects should abstain from any medication known to be a substrate or inhibitor of CYP2D6 for at least one week prior to the test.
-
An overnight fast is typically required.
-
-
Debrisoquin Administration:
-
A single oral dose of 10 mg of debrisoquin sulphate is administered.[14]
-
-
Urine Collection:
-
Sample Analysis:
-
The concentrations of debrisoquin and 4-hydroxydebrisoquine in the urine are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Calculation of Metabolic Ratio (MR):
-
The MR is calculated using the following formula: MR = Concentration of Debrisoquin / Concentration of 4-hydroxydebrisoquine
-
-
Phenotype Classification:
-
The calculated MR is used to classify the individual into a metabolizer phenotype category based on established cutoff values.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the debrisoquin metabolic pathway and the experimental workflow for phenotyping.
Caption: Metabolic pathway of debrisoquin highlighting the primary role of CYP2D6.
Caption: Experimental workflow for CYP2D6 phenotyping using debrisoquin.
Justification and Conclusion
The use of debrisoquin in pharmacogenetic studies is justified by its well-characterized metabolism, which is predominantly dependent on the polymorphic CYP2D6 enzyme. This makes it an excellent in vivo probe to assess an individual's metabolic capacity for a wide range of clinically important drugs that are substrates of CYP2D6.[1][2][15] The clear separation of metabolic ratios allows for a reliable classification of individuals into distinct phenotype groups, which has significant implications for personalized medicine, including dose adjustments and the prediction of adverse drug reactions or therapeutic failure.[2][3] While newer probes are now more readily available, the foundational knowledge gained from debrisoquin studies remains critical to the field of pharmacogenomics.
References
- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sequencing.com [sequencing.com]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacogenetics of sparteine and debrisoquine [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Debrisoquine polymorphism and the metabolism and action of metoprolol, timolol, propranolol and atenolol | Scilit [scilit.com]
- 14. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of neuroleptic agents: pharmacogenetics and current safety issues of regulatory concern - PMC [pmc.ncbi.nlm.nih.gov]
Debrisoquin as a CYP2D6 Phenotyping Probe: A Comparative Guide
An Objective Look at the Gold Standard and Its Modern Alternatives
For decades, debrisoquin has been a cornerstone in the field of pharmacogenetics, serving as a primary probe drug to determine the phenotype of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of approximately 25% of clinically used drugs. However, the landscape of pharmacogenetic testing is evolving, and while debrisoquin laid the foundational framework, its limitations have paved the way for more accessible and, in some cases, more reliable alternatives. This guide provides a comprehensive comparison of debrisoquin with other CYP2D6 phenotyping probes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Limitations of Debrisoquin
Debrisoquin, an antihypertensive agent, has been instrumental in identifying the genetic polymorphism of CYP2D6, leading to the classification of individuals into poor, intermediate, extensive, and ultrarapid metabolizers.[1][2] Despite its historical significance, several limitations challenge its continued use as the gold standard.
-
Limited Availability: One of the most significant practical limitations is the very limited availability of debrisoquin as a therapeutic drug, which complicates its procurement for research and clinical phenotyping purposes.[3]
-
Pharmacological Activity and Safety Concerns: As a potent antihypertensive drug, administering debrisoquin to subjects, particularly those who are normotensive, raises safety concerns.[4] Poor metabolizers are at a higher risk of experiencing exaggerated hypotensive effects.[4][5] While protocols exist for its safe administration in controlled settings, the inherent pharmacological activity is a distinct disadvantage compared to more inert probes.[5]
-
Influence of Drug Transporters: Debrisoquin's journey to the CYP2D6 enzyme within liver cells is not a simple diffusion process. It is a substrate of the organic cation transporter 1 (OCT1), which is responsible for its uptake into hepatocytes.[6][7] The gene for OCT1 is also polymorphic, meaning that genetic variations in this transporter can alter the amount of debrisoquin that reaches CYP2D6, thereby confounding the phenotyping results.[6][8] Variations in debrisoquin metabolic phenotypes may, therefore, be a composite of both CYP2D6 and OCT1 activity.[6]
-
Genotype-Phenotype Discordance: While genotyping has become a common method for predicting phenotype, there can be discrepancies between the predicted and the actual metabolic activity measured by a probe drug.[2] Studies have shown disassociation between the debrisoquin hydroxylation phenotype and the corresponding CYP2D6 genotype, which can be attributed to various factors including the presence of rare or un-genotyped alleles, or the influence of non-genetic factors.[9][10][11]
-
Confounding by Co-medication: The metabolic ratio of debrisoquin can be influenced by concurrently administered drugs that are also metabolized by CYP2D6, such as certain neuroleptics and antidepressants.[12] This can lead to a misclassification of an individual's true metabolic phenotype.
Alternative Phenotyping Probes: A Comparative Overview
The limitations of debrisoquin have spurred the validation and adoption of alternative probe drugs. Dextromethorphan, an over-the-counter antitussive, has emerged as the most widely used and well-regarded alternative.[3][13]
Dextromethorphan: The Modern Standard
Dextromethorphan is primarily metabolized to dextrorphan by CYP2D6, and to a lesser extent, to 3-methoxymorphinan by CYP3A4.[14][15] Its safety profile at typical phenotyping doses, widespread availability, and well-established metabolic pathways make it an excellent choice for clinical and research settings.[16][17] Phenotyping with dextromethorphan has shown a strong correlation with debrisoquin phenotyping, effectively identifying poor metabolizers.[16]
Other notable probes include metoprolol and sparteine, although sparteine also has limited availability and potential for side effects.[3][13][18] More recently, the metabolites of tamoxifen, a breast cancer therapeutic, have been used to infer CYP2D6 activity in patients already undergoing treatment, offering a practical approach in a specific clinical context.[19][20][21][22][23]
Quantitative Data Comparison
The following table summarizes the key parameters for debrisoquin and its primary alternative, dextromethorphan.
| Probe Drug | Primary CYP2D6 Metabolite | Metabolic Ratio (MR) Calculation | MR Cut-off for Poor Metabolizer (PM) Phenotype (Caucasians) | Advantages | Disadvantages |
| Debrisoquin | 4-hydroxydebrisoquine | Urinary [Debrisoquin] / [4-hydroxydebrisoquine] over 8 hours[4] | > 12.6[4][24] | - Historical gold standard- Well-established bimodal distribution[4] | - Limited availability[3]- Antihypertensive effects[4]- Influenced by OCT1 transporter genetics[6]- Potential for genotype-phenotype discordance[2][9] |
| Dextromethorphan | Dextrorphan | Urinary [Dextromethorphan] / [Dextrorphan] over 8-10 hours[25][26] | > 0.3[13][16][25][27] | - Readily available (OTC)- Good safety profile at test doses- Strong correlation with debrisoquin results[16]- Can use plasma/serum samples[28][29][30] | - Metabolism also involves CYP3A4[14]- Potential for adverse events at higher doses[17] |
Experimental Protocols
Debrisoquin Phenotyping Protocol (Urine Assay)
This protocol is adapted from established methodologies for determining the debrisoquin metabolic ratio.[4][31]
-
Subject Preparation: Subjects should fast overnight. They should abstain from any medications known to interact with CYP2D6 for a specified period before the test, as determined by the drug's half-life.
-
Baseline Sample: A pre-dose urine sample may be collected.
-
Drug Administration: A single oral dose of 10 mg debrisoquine sulphate is administered with water.[31]
-
Urine Collection: All urine is collected for the 8-hour period immediately following drug administration.[4] The total volume is recorded.
-
Sample Processing and Storage: A urine aliquot is stored at -20°C or lower until analysis.
-
Analytical Method: The concentrations of debrisoquin and 4-hydroxydebrisoquine in the urine are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation of Metabolic Ratio (MR): The MR is calculated as the molar ratio of the amount of debrisoquin to the amount of 4-hydroxydebrisoquine excreted in the 8-hour urine collection.[4]
-
Phenotype Classification:
Dextromethorphan Phenotyping Protocol (Urine Assay)
This protocol is based on common procedures for CYP2D6 phenotyping using dextromethorphan.[25][26][32]
-
Subject Preparation: Similar to the debrisoquin protocol, subjects should fast and abstain from interacting medications.
-
Drug Administration: A single oral dose of 30-40 mg dextromethorphan hydrobromide is administered.[25][26]
-
Urine Collection: All urine is collected over an 8 to 10-hour period following administration.[25][26] The total volume is measured.
-
Sample Processing and Storage: A urine aliquot is stored frozen (-20°C or below) until analysis.
-
Analytical Method: The concentrations of dextromethorphan and its O-demethylated metabolite, dextrorphan, are quantified using a validated HPLC or LC-MS/MS method.[25]
-
Calculation of Metabolic Ratio (MR): The MR is calculated as the molar ratio of urinary dextromethorphan to dextrorphan.[25]
-
Phenotype Classification:
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General experimental workflow for CYP2D6 phenotyping.
Caption: Primary metabolic pathways of CYP2D6 probe drugs.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. OCT1 genetic variants influence the pharmacokinetics of morphine in children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disassociation between debrisoquine hydroxylation phenotype and genotype among Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]
- 16. Cytochrome P-450IID6 phenotyping in cancer patients: debrisoquin and dextromethorphan as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. currents.plos.org [currents.plos.org]
- 22. Effect of CYP2C19 and CYP2D6 genotype on tamoxifen treatment outcome indicates endogenous and exogenous interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical CYP2D6 Genotyping to Personalize Adjuvant Tamoxifen Treatment in ER-Positive Breast Cancer Patients: Current Status of a Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 28. ClinPGx [clinpgx.org]
- 29. Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [PDF] CYP2D6 phenotyping with dextromethorphan. | Semantic Scholar [semanticscholar.org]
Debrisoquin Phenotyping: A Comparative Guide Across Ethnic Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of debrisoquin phenotyping across various ethnic populations. Debrisoquin, a probe drug for the polymorphic cytochrome P450 enzyme CYP2D6, is metabolized at different rates among individuals, leading to distinct metabolic phenotypes. These variations, largely due to genetic polymorphisms in the CYP2D6 gene, have significant implications for drug efficacy and toxicity. Understanding the distribution of these phenotypes across different ethnic groups is crucial for global drug development and personalized medicine.
Comparison of Debrisoquin Metabolizer Phenotypes Across Ethnicities
The metabolism of debrisoquin is primarily governed by the activity of the CYP2D6 enzyme. Individuals can be classified into four main phenotypes based on their ability to metabolize debrisoquin:
-
Poor Metabolizers (PMs): Individuals with little to no CYP2D6 enzyme activity.
-
Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 enzyme activity.
-
Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity.
-
Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 enzyme activity, often due to gene duplication.
The frequency of these phenotypes varies significantly among different ethnic populations. The following table summarizes the prevalence of each phenotype across major ethnic groups.
| Ethnic Group | Poor Metabolizer (PM) Frequency (%) | Intermediate Metabolizer (IM) Frequency (%) | Normal Metabolizer (NM/EM) Frequency (%) | Ultrarapid Metabolizer (UM) Frequency (%) |
| Caucasians | 5-10[1] | 34-38[2] | 43-67[2] | 1-10[1] |
| Asians (East Asians) | ~1 or less[1][2] | 34-38[2] | 64-68[2] | ~1[2] |
| Africans/African Americans | 2.3-2.8[2] | 34-38[2] | 43-67[2] | 1-21 |
Experimental Protocols
Debrisoquin Phenotyping Protocol
A standardized protocol is used to determine an individual's debrisoquin metabolizer phenotype.
-
Subject Preparation: Subjects should abstain from drugs known to inhibit or induce CYP2D6 for at least one week prior to the study.
-
Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered to the subject.[3]
-
Urine Collection: All urine is collected for a period of 8 hours following drug administration.[3]
-
Sample Analysis: The concentrations of debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, in the urine are quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Metabolic Ratio (MR) Calculation: The metabolic ratio is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.
-
MR = [Debrisoquine] / [4-hydroxydebrisoquine]
-
-
Phenotype Determination: The calculated MR is used to classify the individual's phenotype. For Caucasian populations, a bimodal distribution is observed, with an antimode at an MR of 12.6.[4]
-
Poor Metabolizer (PM): MR > 12.6
-
Extensive Metabolizer (EM): MR < 12.6
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous determination of debrisoquine and 4-hydroxydebrisoquine in urine is reversed-phase HPLC with UV detection.
-
Sample Preparation: Urine samples are typically prepared using solid-phase extraction to remove interfering substances.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.[3]
-
-
Quantification: The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined by comparing their peak areas to those of known standards.
Visualizing the Metabolic Pathway and Experimental Workflow
Debrisoquin Metabolic Pathway
The primary metabolic pathway of debrisoquin involves the hydroxylation at the 4-position, a reaction catalyzed by the CYP2D6 enzyme in the liver.
Caption: Metabolic conversion of debrisoquin to 4-hydroxydebrisoquine by CYP2D6.
Debrisoquin Phenotyping Experimental Workflow
The following diagram illustrates the key steps involved in the debrisoquin phenotyping process.
Caption: Workflow for debrisoquin phenotyping from drug administration to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Debrisoquin Hydrobromide
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. Debrisoquin hydrobromide, a substance utilized in research, requires meticulous handling throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical step in protecting public health and preventing environmental contamination.[4][5][6]
Improper disposal of pharmaceutical waste, including research compounds like this compound, can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.[4][5] Therefore, a comprehensive understanding of the appropriate disposal procedures is paramount for any laboratory or research facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the hydrobromide salt was not found, information for Debrisoquin hemisulfate indicates that the compound is harmful if swallowed.[7] General safe handling practices for similar chemical compounds include wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, and working in a well-ventilated area to avoid inhalation of any dust or fumes.[8]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a bioactive chemical. The following steps provide a general guideline based on established best practices for pharmaceutical waste disposal. Note that specific institutional and local regulations must always be followed and may supersede these general recommendations.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate this waste from general laboratory trash. It should be treated as chemical or pharmaceutical waste.
-
-
Small Quantities (Residual amounts on disposables):
-
For items with trace contamination, such as empty vials or lightly contaminated gloves, place them in a designated, clearly labeled hazardous or chemical waste container.[9]
-
-
Unused or Expired Compound (Bulk Quantities):
-
Do not dispose of this compound down the drain or in regular trash.[5][10] Flushing pharmaceuticals can introduce active compounds into the water system.[5]
-
The preferred method for the disposal of bulk quantities of chemical waste is through a licensed hazardous waste disposal service.[6][11]
-
Package the this compound in a well-sealed, properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Store the sealed container in a designated, secure area until it can be collected by the waste disposal service.
-
-
Decontamination of Work Surfaces:
-
After handling and packaging the waste, thoroughly decontaminate all work surfaces. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][11] It is essential to determine if this compound is classified as a hazardous waste under RCRA in your specific location. Your institution's Environmental Health and Safety (EHS) department is the primary resource for making this determination and ensuring compliance with all federal, state, and local regulations.[9][12]
Quantitative Hazard Information
The following table summarizes key hazard information for Debrisoquin, which underscores the importance of proper handling and disposal.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [7] |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged contact. | |
| Eye Damage/Irritation | May cause serious eye irritation. |
Experimental Workflow for Disposal
The process of disposing of this compound can be visualized as a structured workflow to ensure safety and compliance.
Caption: Workflow for the proper disposal of this compound.
Logical Decision Pathway for Disposal
This diagram illustrates the decision-making process for selecting the appropriate disposal route for this compound waste.
Caption: Decision pathway for this compound waste disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. securewaste.net [securewaste.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. fda.gov [fda.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Logistical Information for Handling Debrisoquin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Debrisoquin hydrobromide. Given the absence of a specific Safety Data Sheet (SDS) for the hydrobromide salt, a conservative approach based on information for similar compounds and general guidance for handling potent pharmaceuticals is essential. Debrisoquin sulfate is classified as harmful if swallowed, and similar precautions should be taken for this compound.[1]
Hazard Identification and Precautionary Measures
This compound is a pharmacologically active compound. While specific toxicity data for the hydrobromide salt is limited, the sulfate salt is known to be harmful if ingested.[1] Therefore, it is prudent to handle this compound as a potent compound, minimizing exposure through engineering controls, personal protective equipment, and strict handling protocols.
Key Precautionary Statements:
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably within a containment device.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. However, as a baseline, the following PPE is recommended when handling solid this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves should be worn.[2][3] Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[4] In a well-ventilated laboratory hood, a surgical mask may be sufficient for low-dust procedures.[5] |
| Body Protection | A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back should be worn.[3][4] For extensive handling, coveralls ("bunny suits") may be appropriate.[4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn when handling larger quantities or if there is a risk of spills.[3] |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.[6][7]
-
Containment: Whenever possible, handle solid this compound in a containment device such as a chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Ventilation: Ensure adequate general laboratory ventilation with a minimum of 10-12 air changes per hour.
Operational Plan for Handling this compound
A structured approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place, away from incompatible materials.[8]
-
The storage area should be clearly labeled with a hazardous drug warning.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a ventilated enclosure to minimize dust generation.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface thoroughly after use.
3. Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with an appropriate deactivating agent if available, followed by a detergent and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.[9][10]
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[11]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Final Disposal:
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure to hazardous substances.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pogo.ca [pogo.ca]
- 3. utoledo.edu [utoledo.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quotientsciences.com [quotientsciences.com]
- 7. altasciences.com [altasciences.com]
- 8. medkoo.com [medkoo.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
